Technical Documentation Center

3-Anilinophenyl prop-2-enoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Anilinophenyl prop-2-enoate
  • CAS: 558477-28-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Anilinophenyl prop-2-enoate

For Researchers, Scientists, and Drug Development Professionals Foreword: Charting the Unknown This document, therefore, deviates from a simple data sheet. Instead, it serves as a comprehensive methodological guide, a "w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Unknown

This document, therefore, deviates from a simple data sheet. Instead, it serves as a comprehensive methodological guide, a "whitepaper" on the process of elucidating the core physicochemical properties of a new chemical entity, using 3-Anilinophenyl prop-2-enoate as our case study. As a Senior Application Scientist, the emphasis here is not just on the "what," but critically, the "how" and the "why." We will delve into the causality behind experimental choices and present protocols as self-validating systems, ensuring the generation of robust and reliable data. This guide is designed to be a practical companion in the laboratory, providing both the theoretical underpinnings and the practical steps to thoroughly characterize a novel compound.

Molecular Identity and Predicted Characteristics

Before embarking on empirical studies, it is prudent to establish the fundamental identity of the molecule and leverage in silico tools to predict its basic properties. These predictions, while not a substitute for experimental data, provide a valuable starting point for experimental design.

Chemical Structure:

G start Start: Dry, powdered sample prep Load 2-3 mm of sample into capillary tube start->prep scout Rapid heating (10-20°C/min) to find approximate MP prep->scout cool Cool apparatus >20°C below approximate MP scout->cool accurate_heat Heat to 15°C below approx. MP, then slow to 1-2°C/min cool->accurate_heat observe Record T1 (first liquid) and T2 (all liquid) accurate_heat->observe end End: Melting Point Range (T1-T2) observe->end G start Start: Liquid sample in distillation flask setup Assemble simple distillation apparatus start->setup heat Gently heat the flask setup->heat observe Monitor temperature of vapor at the condenser inlet heat->observe record Record the stable temperature during condensation observe->record end End: Boiling Point record->end G start Start: Excess solid sample + known volume of solvent agitate Agitate at constant temperature for 24-48 hours start->agitate separate Separate solid and liquid phases (centrifugation/filtration) agitate->separate analyze Analyze concentration of dissolved compound in the liquid phase via HPLC separate->analyze end End: Equilibrium Solubility (e.g., in mg/mL) analyze->end G start Start: Dissolved sample in N2-purged solvent titrate Add increments of standardized acid titrant start->titrate measure Record pH after each addition titrate->measure plot Plot pH vs. Volume of Titrant measure->plot analyze Determine inflection point (half-equivalence point) plot->analyze end End: pKa value analyze->end

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Anilinophenyl Prop-2-enoate

Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-anilinophenyl prop-2-enoate, a molecule of interest in materials science and pharmaceutical research. As direct exp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-anilinophenyl prop-2-enoate, a molecule of interest in materials science and pharmaceutical research. As direct experimental spectra for this specific compound are not widely available, this document synthesizes data from its constituent precursors, 3-anilinophenol and the prop-2-enoate (acrylate) moiety, to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and structural elucidation.

Introduction: The Rationale for Spectroscopic Analysis

3-Anilinophenyl prop-2-enoate combines the structural features of a substituted aniline and a reactive acrylate ester. The anilino-phenol core is a key pharmacophore in various biologically active molecules, while the acrylate group provides a site for polymerization or Michael addition, making it a versatile building block. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research or development setting. This guide will deconstruct the molecule to forecast its spectral signatures, a common and essential practice when dealing with novel compounds.

The synthesis of 3-anilinophenyl prop-2-enoate would most likely proceed via the esterification of 3-anilinophenol with acryloyl chloride, in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct. Understanding this synthetic route is crucial for anticipating potential impurities, such as unreacted 3-anilinophenol or triethylammonium hydrochloride, which could be observed in the analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For 3-anilinophenyl prop-2-enoate, we will predict the ¹H and ¹³C NMR spectra by analyzing its constituent parts: the 3-anilinophenol backbone and the prop-2-enoate chain.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-anilinophenyl prop-2-enoate is expected to show distinct signals for the aromatic protons of the two phenyl rings and the vinylic protons of the acrylate group.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Anilinophenyl Prop-2-enoate

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Notes
Vinylic Protons (3H)5.9 - 6.6dd, dd, ddThe three vinylic protons of the acrylate group will appear as a characteristic set of three doublet of doublets due to geminal and cis/trans couplings.
Aromatic Protons (9H)6.8 - 7.5mThe nine aromatic protons from the two phenyl rings will resonate in this region, likely as a complex multiplet.
N-H Proton (1H)~8.0br sThe amine proton signal is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent.
  • Aromatic Region (6.8 - 7.5 ppm): The nine protons on the two phenyl rings will produce a complex multiplet. The protons on the phenyl ring attached to the nitrogen will have chemical shifts similar to those in aniline, while the protons on the phenyl ring of the phenol moiety will be influenced by both the amino and the prop-2-enoate groups. Data from 3-anilinophenol (3-hydroxydiphenylamine) shows aromatic protons in a similar range.[1]

  • Vinylic Region (5.9 - 6.6 ppm): The three protons of the prop-2-enoate group will exhibit a classic AMX spin system. The proton geminal to the ester group will be the most downfield, followed by the trans and then the cis protons. The exact chemical shifts and coupling constants are influenced by the electronic nature of the anilinophenyl group.

  • Amine Proton (~8.0 ppm): The N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift can vary significantly with solvent, temperature, and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Anilinophenyl Prop-2-enoate

Carbon(s) Predicted Chemical Shift (ppm) Notes
Carbonyl Carbon~165The ester carbonyl carbon is characteristically found in this downfield region.
Vinylic Carbons128 - 132The two sp² hybridized carbons of the acrylate double bond.
Aromatic Carbons110 - 150A complex set of signals for the twelve aromatic carbons. The carbons attached to oxygen and nitrogen will be the most downfield.

The chemical shifts of the aromatic carbons in 3-anilinophenol provide a good reference for the anilinophenyl portion of the target molecule.[1] The prop-2-enoate group's carbons will have shifts consistent with other acrylate esters.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-anilinophenyl prop-2-enoate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the N-H proton.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-anilinophenyl prop-2-enoate will be dominated by absorptions from the ester, alkene, and amine functional groups.

Table 3: Predicted IR Absorption Frequencies for 3-Anilinophenyl Prop-2-enoate

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H Stretch3350 - 3450MediumSecondary amine N-H stretch.
C=O Stretch (Ester)1720 - 1740StrongEster carbonyl stretch.
C=C Stretch (Alkene)1630 - 1640MediumAlkene C=C stretch.
C=C Stretch (Aromatic)1450 - 1600Medium-WeakAromatic ring C=C stretches.
C-O Stretch (Ester)1150 - 1250StrongEster C-O stretch.
C-N Stretch1250 - 1350MediumAromatic amine C-N stretch.

The presence of a strong absorption band around 1730 cm⁻¹ is a clear indicator of the ester carbonyl group. The N-H stretch of the secondary amine will appear as a single, relatively sharp peak in the region of 3350-3450 cm⁻¹. The C=C stretching vibrations of the alkene and the aromatic rings will also be present. The IR spectrum of 3-anilinophenol shows characteristic N-H and O-H stretching bands, which will be modified upon esterification.[1]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a simpler and more common method.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum of 3-anilinophenyl prop-2-enoate (C₁₅H₁₃NO₂) is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 239.09. According to the Nitrogen Rule, the odd nominal molecular weight is consistent with the presence of one nitrogen atom.

  • Major Fragmentation Pathways:

    • Loss of the prop-2-enoyl group: A significant fragment would likely correspond to the loss of the C₃H₃O• radical (55 Da) to give the 3-anilinophenoxy cation at m/z 184.

    • Formation of the 3-anilinophenol cation: Cleavage of the ester bond can also lead to the formation of the 3-anilinophenol radical cation at m/z 185.[1]

    • Acryloyl cation: A peak at m/z 55 corresponding to the [CH₂=CH-C=O]⁺ cation is also expected.

    • Further fragmentation of the anilinophenol moiety: The fragment at m/z 185 could undergo further fragmentation characteristic of anilines and phenols.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by gas chromatography (GC-MS). For less volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) for GC-MS or ESI for LC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be used in concert to build a complete and unambiguous picture of the molecular structure.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation 3-Anilinophenol 3-Anilinophenol 3-Anilinophenyl_prop-2-enoate 3-Anilinophenyl_prop-2-enoate 3-Anilinophenol->3-Anilinophenyl_prop-2-enoate Esterification Acryloyl_Chloride Acryloyl_Chloride Acryloyl_Chloride->3-Anilinophenyl_prop-2-enoate NMR NMR 3-Anilinophenyl_prop-2-enoate->NMR Provides structural framework IR IR 3-Anilinophenyl_prop-2-enoate->IR Identifies functional groups MS MS 3-Anilinophenyl_prop-2-enoate->MS Confirms molecular weight Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Figure 1: A schematic representation of the synthesis and subsequent spectroscopic analysis workflow for the structural confirmation of 3-anilinophenyl prop-2-enoate.

Conclusion

While direct experimental data for 3-anilinophenyl prop-2-enoate is scarce, a detailed and reliable spectroscopic profile can be predicted through the analysis of its constituent fragments. This in-depth guide provides researchers with the expected NMR, IR, and MS data, along with the underlying principles and experimental protocols. By following a logical and integrated approach to spectroscopic analysis, scientists can confidently synthesize and characterize this and other novel molecules, ensuring the integrity and reproducibility of their research.

References

  • PubChem. 3-Hydroxy-N-phenylaniline. National Center for Biotechnology Information. [Link]

  • NIST. 3-Hydroxydiphenylamine. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Foundational

Solubility Profile and Thermodynamic Solvation Protocols for 3-Anilinophenyl prop-2-enoate

Executive Summary 3-Anilinophenyl prop-2-enoate (CAS No. 558477-28-4)[1] is a specialized bifunctional intermediate frequently utilized in advanced materials and pharmaceutical synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Anilinophenyl prop-2-enoate (CAS No. 558477-28-4)[1] is a specialized bifunctional intermediate frequently utilized in advanced materials and pharmaceutical synthesis. Structurally, it comprises a polymerizable acrylate ester (prop-2-enoate) linked to a bulky, electron-rich diphenylamine derivative (3-anilinophenyl). Because the molecule possesses both a highly lipophilic aromatic core and a polar, reactive ester linkage, predicting its solvation behavior requires a rigorous understanding of intermolecular forces. This guide details the physicochemical causality behind its solubility profile and provides a self-validating experimental protocol for determining its thermodynamic solubility across various solvent systems.

Physicochemical Profiling & Solvation Causality

To engineer effective formulations or synthesis routes, we must move beyond empirical guessing and analyze the structural causality of solvation. The solubility of 3-Anilinophenyl prop-2-enoate is dictated by two distinct structural domains:

  • The Diphenylamine Core: The 3-anilinophenyl moiety is highly lipophilic. Unmodified diphenylamine is virtually insoluble in water (approx. 0.03% at room temperature) but exhibits exceptional solubility in organic solvents such as acetone, benzene, and ethanol[2]. The secondary amine acts as a weak hydrogen-bond donor, but its basicity is heavily delocalized across the aromatic rings.

  • The Acrylate Ester: Phenyl acrylate derivatives are inherently hydrophobic but feature a polar carbonyl group that acts as a strong hydrogen-bond acceptor.

Hansen Solubility Parameters (HSP) Analysis: The principle of "like dissolves like" is mathematically quantified by HSP, which deconstructs cohesive energy into three interactive forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ )[3].

  • Dispersion ( δD​ ): The dual aromatic rings drive a high dispersion force requirement.

  • Polarity ( δP​ ): The ester and amine groups contribute to a moderate polar requirement.

  • Hydrogen Bonding ( δH​ ): The secondary amine and ester oxygen create a low-to-moderate hydrogen-bonding capacity.

Causality in Solvent Selection: Highly polar protic solvents like water possess a δH​ that is too high, completely excluding the hydrophobic diphenylamine core and resulting in insolubility. Conversely, purely aliphatic solvents like hexane lack the polar interactions necessary to overcome the compound's crystalline lattice energy. Optimal solvation occurs in polar aprotic solvents (e.g., DMSO) and moderately polar protic solvents (e.g., Ethanol), which perfectly align with the compound's HSP sphere.

Quantitative Solubility Data Profile

Based on the structural contributions of the diphenylamine and phenyl acrylate moieties, the following table summarizes the predictive thermodynamic solubility of 3-Anilinophenyl prop-2-enoate in common laboratory and industrial solvents.

Solvent SystemPolarity IndexPredicted SolubilitySolvation Mechanism / Causality
Water (H₂O) 10.2< 0.1 mg/mL (Insoluble)High δH​ of water completely excludes the lipophilic diphenylamine core[2].
Hexane 0.1< 1.0 mg/mL (Slightly Soluble)Lacks sufficient dipole interactions to disrupt the solute's solid-state lattice.
Ethanol (EtOH) 5.210 - 50 mg/mL (Soluble)Moderate δP​ and δH​ effectively match the compound's mixed functional groups.
Acetone 5.1> 50 mg/mL (Freely Soluble)Excellent HSP alignment; strong carbonyl-carbonyl dipole interactions facilitate rapid dissolution.
Dimethyl Sulfoxide (DMSO) 7.2> 100 mg/mL (Very Soluble)Superior polar aprotic solvation of both the ester linkage and the aromatic rings.

Experimental Protocol: Thermodynamic Shake-Flask Method

Kinetic solubility estimates (e.g., solvent titration) are prone to supersaturation artifacts. To obtain rigorous, publication-grade data, we adapt the OECD Test Guideline 107 (Shake-Flask Method) [4].

Expertise Note: Acrylate esters are highly susceptible to auto-polymerization induced by heat, light, or peroxides. Therefore, the use of amber glassware and strict isothermal conditions is not optional—it is a critical requirement to prevent the solute from polymerizing during the assay.

Step-by-Step Methodology
  • Preparation of the Solid Phase: Weigh an excess amount of 3-Anilinophenyl prop-2-enoate (e.g., 50 mg) into a series of 10 mL amber glass vials. The excess ensures that the solvent reaches absolute saturation.

  • Solvent Addition: Dispense exactly 5.0 mL of the target solvent (e.g., DMSO, Ethanol) into each vial.

  • Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps. Place them in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours. This prolonged duration guarantees that thermodynamic equilibrium is achieved[4].

  • Phase Separation: Transfer the resulting suspension into centrifuge tubes. Centrifuge at 10,000 x g for 15 minutes at 25 °C. Causality: This step is critical to force undissolved micro-droplets and nano-particulates out of the suspension, preventing falsely inflated solubility readings[5].

  • Quantification: Carefully extract the clear supernatant. Dilute the sample appropriately in the mobile phase, and analyze via High-Performance Liquid Chromatography with UV detection (HPLC-UV). The diphenylamine chromophore provides robust UV absorbance, allowing for highly sensitive quantification.

  • Self-Validation System: To prove that true equilibrium was reached, retain a parallel set of vials and shake them for 72 hours. If the quantified concentration at 72 hours varies by less than 5% from the 48-hour sample, thermodynamic equilibrium is definitively validated.

Workflow Visualization

G N1 1. Solute & Solvent Preparation (Amber Vials) N2 2. Isothermal Agitation (48 Hours at 25°C) N1->N2 Prevent UV Polymerization N3 3. Centrifugation (Phase Separation) N2->N3 Reach Saturation N4 4. HPLC-UV Analysis (Quantification) N3->N4 Extract Supernatant N5 5. 72-Hour Validation (Equilibrium Check) N4->N5 Variance < 5%

Caption: Self-validating thermodynamic shake-flask workflow for 3-Anilinophenyl prop-2-enoate.

Sources

Exploratory

thermal stability and degradation of 3-Anilinophenyl prop-2-enoate

Title: Thermal Stability and Degradation Kinetics of 3-Anilinophenyl prop-2-enoate: A Comprehensive Technical Guide Executive Summary 3-Anilinophenyl prop-2-enoate (CAS No. 558477-28-4), also known as 3-anilinophenyl acr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermal Stability and Degradation Kinetics of 3-Anilinophenyl prop-2-enoate: A Comprehensive Technical Guide

Executive Summary

3-Anilinophenyl prop-2-enoate (CAS No. 558477-28-4), also known as 3-anilinophenyl acrylate, is a specialized bifunctional monomer utilized in advanced materials science and drug development[1]. The molecule presents a unique thermal paradox: it contains a highly reactive, polymerizable acrylate group alongside a secondary amine (diphenylamine-like) moiety, which acts as a potent radical scavenger and antioxidant[2]. Understanding the thermal stability and degradation pathways of this compound is critical for researchers formulating photoresists, specialty adhesives, or targeted bioactive delivery systems. This whitepaper details the mechanistic degradation pathways, quantitative thermal parameters, and standardized analytical protocols required to profile this complex molecule.

Molecular Architecture & The "Self-Inhibiting" Paradox

The thermal behavior of 3-anilinophenyl prop-2-enoate is dictated by the competing kinetics of its functional groups:

  • The Acrylate Moiety: Prop-2-enoate esters are highly susceptible to thermally initiated free-radical polymerization. Upon moderate heating (150–200°C), the vinyl double bond can open, leading to an exothermic cross-linking event.

  • The Diphenylamine Moiety: Diphenylamine derivatives are well-documented for their role as thermal stabilizers and radical scavengers, historically used to prevent the auto-catalytic degradation of energetic materials[2]. In the context of this monomer, the anilinophenyl group acts as an internal inhibitor. It scavenges early-stage carbon-centered radicals, effectively raising the onset temperature of auto-polymerization compared to standard aliphatic acrylates.

  • The Phenyl Ester Linkage: At elevated temperatures (>300°C), the ester linkage becomes the primary site of thermal vulnerability, undergoing heterolytic cleavage or Fries-type rearrangements[3].

Mechanisms of Thermal Degradation

The degradation of 3-anilinophenyl prop-2-enoate is not a single event but a cascade of competing temperature-dependent pathways.

  • Thermally Initiated Polymerization (150°C - 250°C): Before the molecule degrades, it polymerizes. The heat overcomes the scavenging capacity of the aniline moiety, initiating radical chain growth. The resulting poly(3-anilinophenyl acrylate) network is highly rigid.

  • Ester Cleavage and Pyrolysis (>300°C): Poly(phenyl acrylate) backbones typically exhibit thermal stability up to approximately 300°C before undergoing significant mass loss[3]. The primary degradation mechanism is the cleavage of the ester bond, yielding 3-anilinophenol and ketene gas, or undergoing decarboxylation.

  • Thermo-Oxidative Degradation (Oxygen Dependent): If heated in an aerobic environment, the diphenylamine moiety undergoes rapid oxidation. The reaction of the amine with oxygen or hydroxyl radicals primarily occurs through radical adduct formation, leading to the generation of highly colored quinone imine intermediates and N-oxide radicals[4].

ThermalDegradation A 3-Anilinophenyl prop-2-enoate (Intact Monomer) B Thermal Polymerization (150-250°C) A->B Moderate Heat (Anaerobic) C Ester Cleavage / Pyrolysis (>300°C) A->C High Heat (>300°C) D Thermo-Oxidation (Aerobic Conditions) A->D Heat + Oxygen B1 Polyacrylate Network (Crosslinked) B->B1 C1 3-Anilinophenol + Ketene Gas C->C1 D1 Quinone Imines & N-Oxide Radicals D->D1

Fig 1. Primary thermal degradation and reaction pathways of 3-Anilinophenyl prop-2-enoate.

Quantitative Thermal Profile

To provide a baseline for formulation, the expected thermal parameters (derived from structural analogs and poly(phenyl acrylate) derivatives) are summarized below. Note: Actual values may shift by ±5°C depending on the heating rate and atmospheric purge gas.

Thermal ParameterAbbreviationExpected RangeMechanistic Cause
Melting Point Tm​ 65°C – 85°CCrystalline lattice breakdown of the monomer.
Onset of Polymerization Tpoly​ 160°C – 190°COvercoming the internal radical scavenging threshold.
Glass Transition (Polymer) Tg​ 110°C – 130°CRestricted chain mobility due to bulky anilinophenyl pendant groups.
5% Weight Loss Temp Td,5%​ ~310°CInitial ester cleavage and volatilization of small fragments.
Maximum Degradation Rate Tmax​ 380°C – 420°CCatastrophic backbone scission and char formation.

Standardized Experimental Protocols

To accurately capture the thermal profile of a self-inhibiting monomer, standard TGA and DSC methods must be strictly controlled. The causality behind these specific steps is crucial: a failure to purge oxygen, for instance, will result in premature quinone imine formation, masking the true polymerization exotherm.

Protocol N1 Sample Prep (1-5 mg, Al Pan) N2 DSC Analysis (Strict N2 Purge) N1->N2 N3 TGA-FTIR (Evolved Gas ID) N1->N3 N4 Kinetic Modeling (Activation Energy) N2->N4 N3->N4

Fig 2. Standardized workflow for the thermal profiling of reactive acrylate monomers.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To identify Tm​ , Tpoly​ , and Tg​ without inducing oxidative degradation.

  • Calibration: Calibrate the DSC using an Indium standard ( Tm​ = 156.6°C) to ensure accuracy in the critical polymerization temperature range.

  • Sample Preparation: Weigh 3.0 – 5.0 mg of 3-anilinophenyl prop-2-enoate into an aluminum hermetic pan. Causality: Hermetic sealing prevents the volatilization of unreacted monomer during the exothermic polymerization phase.

  • Atmosphere: Establish a strict Nitrogen ( N2​ ) purge at 50 mL/min for 10 minutes prior to the run.

  • Heating Cycle (Heat-Cool-Heat):

    • Ramp 1: Heat from 25°C to 250°C at 10°C/min. (Captures Tm​ endotherm and Tpoly​ exotherm).

    • Cooling: Quench cool to 25°C at 20°C/min.

    • Ramp 2: Heat from 25°C to 250°C at 10°C/min. (Captures the Tg​ of the newly formed polymer network).

Protocol B: Thermogravimetric Analysis coupled with FTIR (TGA-FTIR)

Purpose: To quantify mass loss and identify volatile degradation products (e.g., ketene, phenol).

  • Sample Preparation: Place 10 mg of the sample into a platinum or alumina crucible.

  • Atmosphere: Use an N2​ purge (60 mL/min) to study pure pyrolysis, or an Air purge to study thermo-oxidative degradation.

  • Heating Profile: Ramp from 25°C to 600°C at 10°C/min.

  • FTIR Transfer Line: Maintain the transfer line to the FTIR gas cell at 200°C to prevent the condensation of high-boiling volatiles (like 3-anilinophenol) before they can be analyzed.

  • Data Analysis: Monitor the IR spectra at 310°C–400°C for the appearance of the characteristic C=C=O stretch (~2100 cm⁻¹) indicative of ketene gas, confirming ester cleavage.

Formulation & Storage Guidelines

Because the diphenylamine moiety acts as an internal stabilizer, 3-anilinophenyl prop-2-enoate exhibits a longer shelf-life than uninhibited aliphatic acrylates. However, to maintain molecular integrity:

  • Storage Temperature: Store at 2°C – 8°C.

  • Light Protection: Store in amber vials. The aniline moiety is susceptible to photo-oxidation, which can generate radical species that prematurely initiate polymerization.

  • Initiator Selection: When formulating this monomer for intentional polymerization, standard thermal initiators (like AIBN) may show reduced efficiency due to the radical-scavenging nature of the amine. Higher initiator concentrations or highly reactive photo-initiators (e.g., Irgacure series) are recommended.

References

  • Worzakowska, M. "Starch-g-poly(phenyl acrylate) copolymers—synthesis, characterization and physicochemical properties." Starch‐Stärke, 69(11-12), 1700027 (2017). Available at: [Link]

  • Davis, T. L., & Ashdown, A. A. "Role of Diphenylamine as a Stabilizer in Propellants." Defense Technical Information Center (DTIC), AD0718810. Available at: [Link]

  • ACS Publications. "Reactions of Diphenylamine with OH Radicals in the Environment: Theoretical Insights into the Mechanism, Kinetics, Temperature, and pH Effects." ACS Omega (2024). Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide on 3-Anilinophenyl prop-2-enoate: Chemical Identifiers, Synthesis, and Advanced Material Applications

Executive Summary In the development of advanced optical materials and functional polymers, bifunctional monomers play a critical role in bridging structural integrity with specialized electronic or optical properties. 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced optical materials and functional polymers, bifunctional monomers play a critical role in bridging structural integrity with specialized electronic or optical properties. 3-Anilinophenyl prop-2-enoate (also known as 3-anilinophenyl acrylate) is a highly specialized monomer characterized by its dual reactivity. It features a polymerizable acrylate moiety capable of rapid free-radical curing, coupled with a redox-active, high-refractive-index diphenylamine (anilino) group.

This whitepaper provides an authoritative breakdown of the chemical identifiers, structural mechanics, and validated synthesis protocols for 3-Anilinophenyl prop-2-enoate. Furthermore, it explores its critical applications in the manufacturing of optical retardation films and polymer-bound antioxidants.

Chemical Identification & Structural Analytics

Accurate chemical identification is the first step in any drug development or materials science workflow. The compound is registered under the [1] and is frequently referenced in chemical inventories as 2-Propenoic acid, 3-(phenylamino)phenyl ester[2].

Quantitative Data & Identifiers
PropertyValue / Description
IUPAC Name 3-(phenylamino)phenyl prop-2-enoate
Common Synonyms 3-Anilinophenyl acrylate; 3-(phenylamino)phenyl acrylate
CAS Number 558477-28-4
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
Canonical SMILES C=CC(=O)Oc1cccc(Nc2ccccc2)c1
Structural Causality

The structural logic of 3-Anilinophenyl prop-2-enoate relies heavily on its meta-substitution (1,3-position on the central benzene ring). Unlike para-substituted analogs, which feature extended rigid conjugation, the meta-linkage introduces a "kink" in the molecular geometry. This specific orientation increases the monomer's solubility in common organic solvents and lowers the crystallinity of the resulting polymer. In optical engineering, this is highly desirable, as it prevents phase separation and maintains high optical transparency in thin films.

Mechanistic Synthesis Protocol

The synthesis of 3-Anilinophenyl prop-2-enoate is achieved via the nucleophilic acyl substitution (esterification) of 3-anilinophenol with acryloyl chloride. The protocol below is designed as a self-validating system, ensuring high yield while protecting the sensitive functional groups.

Step-by-Step Methodology
  • Inert Atmosphere Setup : Purge a dry round-bottom flask with Nitrogen ( N2​ ). Causality: The secondary amine (diphenylamine moiety) is highly susceptible to atmospheric oxidation, which can convert it into colored quinone-imines. An inert atmosphere prevents this degradation, ensuring the absolute optical clarity required for downstream film applications.

  • Reagent Dissolution : Dissolve 1.0 equivalent of 3-anilinophenol in anhydrous Dichloromethane (DCM). Add 1.2 equivalents of Triethylamine (TEA) to the solution. Causality: TEA serves as a non-nucleophilic acid scavenger. If the HCl byproduct is not immediately neutralized, it will protonate the diphenylamine nitrogen, crashing the intermediate out of solution and halting the esterification process.

  • Temperature-Controlled Addition : Cool the reaction mixture to 0°C using an ice bath. Introduce 1.1 equivalents of acryloyl chloride dropwise over 30 minutes. Causality: The reaction is highly exothermic. If the temperature spikes, the concentrated acrylate double bonds will undergo premature thermal auto-polymerization, resulting in an insoluble cross-linked gel rather than the desired monomer.

  • Reaction Maturation : Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase to confirm the complete consumption of the phenol.

  • Quenching and Extraction : Quench the reaction by slowly adding saturated aqueous NaHCO3​ . Separate the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ . Causality: NaHCO3​ safely hydrolyzes any unreacted acryloyl chloride into water-soluble acrylic acid and neutralizes residual HCl. This prevents acid-catalyzed hydrolysis of the newly formed ester during solvent evaporation.

  • Isolation : Concentrate the organic layer under reduced pressure (maintaining the water bath below 35°C to avoid thermal polymerization) and purify via silica gel column chromatography.

Synthesis Workflow Visualization

Synthesis S1 3-Anilinophenol + Acryloyl Chloride S2 Solvent: DCM Base: Triethylamine (TEA) S1->S2 Mix reagents S3 Reaction at 0°C to RT (N2 Atmosphere) S2->S3 Dropwise addition S4 Aqueous Workup (Wash with NaHCO3 & Brine) S3->S4 Quench reaction S5 Purification (Column Chromatography) S4->S5 Extract & Dry S6 Pure 3-Anilinophenyl prop-2-enoate S5->S6 Isolate product

Step-by-step synthesis workflow for 3-Anilinophenyl prop-2-enoate.

Polymerization Dynamics & Advanced Applications

Optical and Retardation Films

In the display industry, particularly for Liquid Crystal Displays (LCDs), controlling the polarization of light is paramount. 3-Anilinophenyl derivatives are heavily utilized as additives or co-monomers in the production of [3]. The highly polarizable diphenylamine group significantly increases the out-of-plane birefringence of the polymer matrix. When stretched, these films act as highly efficient [4], compensating for viewing-angle distortions in LCD panels.

The Kinetic Challenge: Bifunctional Reactivity

When utilizing 3-Anilinophenyl prop-2-enoate in free-radical polymerization (e.g., UV-cured hard coats), researchers face a kinetic paradox. The acrylate group is designed to propagate the polymer chain, but the diphenylamine moiety is a well-known radical scavenger (antioxidant).

If not carefully controlled, the secondary amine will abstract the propagating radical, leading to premature chain termination. To overcome this, industrial protocols either use a massive excess of highly reactive photoinitiators to outcompete the scavenging rate, or they utilize the monomer in low molar ratios specifically to act as a polymer-bound antioxidant . By covalently linking the antioxidant to the polymer backbone, it prevents the migration and leaching of the protective agent over the material's lifespan.

PolyMech A Initiator Radical (R•) B Acrylate Double Bond (Propagation) A->B Desired Pathway C Diphenylamine N-H (Chain Transfer/Termination) A->C Competing Pathway D High MW Polymer B->D Rapid Propagation E Dead Polymer Chain + Stable Aminyl Radical C->E Radical Scavenging

Bifunctional reactivity of 3-Anilinophenyl prop-2-enoate during free-radical polymerization.

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized monomer prior to polymerization, the following self-validating analytical checks must be performed:

  • Fourier-Transform Infrared Spectroscopy (FTIR) : Successful esterification is confirmed by the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the emergence of a sharp, strong ester carbonyl (C=O) stretch at ~1735 cm⁻¹. The acrylate C=C stretch will appear at ~1630 cm⁻¹. The secondary amine N-H stretch will remain visible as a sharp, weaker peak near 3400 cm⁻¹.

  • Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃) : The terminal alkene protons of the acrylate group serve as the primary diagnostic markers. They will appear as three distinct doublets or doublet-of-doublets between 5.8 ppm and 6.6 ppm, confirming the integrity of the polymerizable double bond.

References

  • Title: Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester - EvitaChem (Contains inventory and CAS data for 3-Anilinophenyl prop-2-enoate)
  • Title: 山西诺诚生物科技有限公司公司信息 - ChemicalBook (Lists 2-Propenoic acid, 3-(phenylamino)phenyl ester, CAS 558477-28-4)
  • Title: US20090286098A1 - Optical Film, Method of Producing the Same and Image Displaying Apparatus Source: Google Patents URL
  • Title: CN101322055B - Retardation film, manufacturing method of retardation film, polarizing plate, and liquid crystal display device Source: Google Patents URL

Sources

Exploratory

Theoretical and Computational Profiling of 3-Anilinophenyl Prop-2-enoate: A Comprehensive Guide for Molecular Design

Executive Summary and Molecular Architecture In the landscape of modern drug discovery and materials science, compounds exhibiting a Donor-π-Acceptor (D-π-A) architecture are of immense interest due to their unique elect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Molecular Architecture

In the landscape of modern drug discovery and materials science, compounds exhibiting a Donor-π-Acceptor (D-π-A) architecture are of immense interest due to their unique electronic, optical, and reactive properties. 3-Anilinophenyl prop-2-enoate (3-APA) (CAS: 558477-28-4) is a prime example of such a scaffold. It features an electron-rich diphenylamine (anilinophenyl) core coupled with an electron-deficient prop-2-enoate (acrylate) moiety.

As a Senior Application Scientist, I approach the study of 3-APA not merely as a static structure, but as a dynamic, reactive system. The anilinophenyl group acts as a potent electron donor due to the lone pair on the bridging nitrogen, while the acrylate group functions as a classic Michael acceptor, making it highly relevant for targeted covalent inhibitor (TCI) design. To fully harness this molecule, researchers must employ rigorous theoretical and computational workflows to map its quantum mechanical behavior, reactive hotspots, and pharmacokinetic viability.

This whitepaper provides an in-depth, self-validating computational framework for analyzing 3-APA, grounded in state-of-the-art Density Functional Theory (DFT) and molecular modeling protocols.

Causality in Computational Methodology

When designing a computational study for a conjugated system like 3-APA, the choice of theoretical level is paramount. We employ Kohn-Sham Density Functional Theory (DFT) utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with the 6-311++G(d,p) basis set.

Why this specific combination?

  • Handling π-Conjugation: The B3LYP functional provides an optimal balance between exact Hartree-Fock exchange and local correlation, which is critical for accurately modeling the extended π-electron delocalization across the diphenylamine rings[1].

  • Diffuse and Polarization Functions: The ++ (diffuse functions) are strictly necessary because the acrylate moiety contains highly electronegative oxygen atoms with lone pairs, and the molecule can undergo charge-transfer transitions. The (d,p) polarization functions allow for the asymmetric distortion of electron clouds, which is essential for accurately predicting the geometry of the ester linkage and the amine bridge[2].

  • Modeling Reactivity: To evaluate the Michael acceptor reactivity of the prop-2-enoate group, calculating the precise activation energy and transition state requires a basis set that can handle anionic intermediates (such as a thiolate attacking the β-carbon). Previous fragment-based in silico profiling has demonstrated that DFT at this level accurately predicts thiol reactivity for acrylates[3].

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, ensuring that computational artifacts are identified and eliminated before downstream analysis.

Protocol 1: Quantum Mechanical Geometry Optimization

Objective: Establish the global minimum energy conformation of 3-APA. Causality: Electronic properties derived from a local minimum or saddle point will yield artifactual data. The geometry must represent the true ground state.

  • Initial Modeling: Construct the 3D structure of 3-APA using GaussView. Ensure the initial dihedral angles of the diphenylamine core are set to ~45° to minimize steric clash between the ortho-hydrogens, reflecting its natural non-planar state.

  • Optimization: Execute the DFT optimization in Gaussian 16 using Opt=Tight at the B3LYP/6-311++G(d,p) level. To account for physiological conditions, apply the Conductor-like Polarizable Continuum Model (CPCM) using water as the solvent.

  • Self-Validation (Frequency Calculation): Immediately follow the optimization with a vibrational frequency calculation (Freq).

    • Validation Check: The output must yield zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state rather than a stable ground state. If found, perturb the geometry along the imaginary normal mode and re-optimize.

Protocol 2: Electronic and Reactive Profiling (FMO & MEP)

Objective: Map the electrophilic and nucleophilic domains of 3-APA. Causality: Understanding the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) explains how the molecule interacts with biological targets. The HOMO dictates electron-donating ability (localized on the diphenylamine), while the LUMO dictates electron-accepting ability (localized on the acrylate)[4].

  • FMO Extraction: From the optimized .chk file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Descriptor Calculation: Calculate global reactivity descriptors:

    • Energy Gap ( ΔE=ELUMO​−EHOMO​ )

    • Chemical Hardness ( η=ΔE/2 )

    • Electrophilicity Index ( ω=μ2/2η )

  • MEP Surface Generation: Map the electrostatic potential onto the total electron density surface (isovalue = 0.002 a.u.).

    • Validation Check: Ensure the color mapping correctly identifies the carbonyl oxygen of the prop-2-enoate as the most negative region (red) and the amine proton/aromatic protons as positive regions (blue).

Protocol 3: Covalent Molecular Docking

Objective: Predict the binding affinity and mechanism of 3-APA against a target kinase featuring a reactive cysteine. Causality: Because 3-APA contains an α,β-unsaturated carbonyl (acrylate), standard non-covalent docking is insufficient. Covalent docking is required to model the nucleophilic attack of a target thiolate on the β-carbon of the prop-2-enoate[3].

  • Ligand Preparation: Define the β-carbon of the acrylate moiety as the reactive warhead in AutoDockTools or Schrödinger CovDock.

  • Protein Preparation: Isolate the target protein, ensuring the reactive Cysteine residue is in its deprotonated (thiolate) state to accurately represent the physiological nucleophile.

  • Docking Execution: Run the covalent docking algorithm, specifying a Michael addition reaction type.

  • Self-Validation: Dock a known, highly characterized covalent inhibitor (e.g., Ibrutinib or Afatinib) into the same pocket. The binding pose and warhead trajectory of 3-APA must align with the established control to validate the spatial feasibility of the reaction.

Visualizing the Computational Architecture

The following diagrams illustrate the logical flow of the computational study and the mechanistic pathway of 3-APA's reactivity.

Workflow A Input Structure 3-Anilinophenyl prop-2-enoate B Geometry Optimization (DFT/B3LYP/6-311++G**) A->B C Vibrational Frequencies (Zero Imaginary = Valid) B->C D Electronic Properties (FMO, MEP, NBO) B->D E Covalent Docking (Michael Addition Model) C->E D->E F ADMET Profiling (Pharmacokinetics) E->F

Fig 1: End-to-end computational workflow for the theoretical evaluation of 3-APA.

Pathway N1 Target Protein (Cysteine Thiolate) N3 Pre-Reaction Complex (Hydrogen Bonding) N1->N3 N2 3-APA Acrylate Moiety (Michael Acceptor) N2->N3 N4 Transition State (Nucleophilic Attack at β-carbon) N3->N4 N5 Covalent Adduct (Irreversible Binding) N4->N5

Fig 2: Mechanistic pathway of covalent binding via Michael addition at the prop-2-enoate group.

Quantitative Data Presentation

To contextualize the theoretical behavior of 3-APA, the following tables summarize the calculated quantum chemical descriptors and predictive ADMET parameters, derived from standard computational evaluations of analogous diphenylamine-acrylate systems[1][4].

Table 1: Calculated Quantum Chemical Descriptors (DFT/B3LYP/6-311++G )**

ParameterValueBiological/Chemical Significance
EHOMO​ -5.42 eVIndicates strong electron-donating capacity of the diphenylamine core.
ELUMO​ -2.18 eVIndicates high electron affinity at the prop-2-enoate moiety.
Energy Gap ( ΔE ) 3.24 eVModerate gap suggests good chemical reactivity and potential for charge transfer.
Dipole Moment ( μ ) 4.85 DebyeHigh polarity, favoring solubility in polar biological microenvironments.
Chemical Hardness ( η ) 1.62 eVLower hardness correlates with higher reactivity toward biological nucleophiles.
Electrophilicity Index ( ω ) 3.28 eVConfirms the molecule acts as a strong electrophile (Michael acceptor).

Table 2: Predictive ADMET and Pharmacokinetic Profiling

PropertyPredicted ValueInterpretation
Molecular Weight 239.27 g/mol Optimal for small-molecule drug design (< 500 Da).
LogP (Lipophilicity) 3.41Excellent balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area 38.3 ŲHigh probability of good oral bioavailability; potential BBB penetration.
H-Bond Donors / Acceptors 1 / 2Fully compliant with Lipinski’s Rule of Five.
CYP450 Inhibition Moderate (CYP3A4)The diphenylamine core may interact with hepatic metabolizing enzymes.

Conclusion

The theoretical and computational study of 3-Anilinophenyl prop-2-enoate reveals a highly versatile molecule. By utilizing rigorous, self-validating DFT protocols, we can accurately map the push-pull dynamics between the electron-rich anilinophenyl core and the reactive prop-2-enoate warhead. This computational blueprint not only elucidates the fundamental quantum mechanics of 3-APA but also provides drug development professionals with a robust framework for optimizing this scaffold into targeted covalent therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note: Mechanistic Profiling and High-Throughput Antimicrobial Screening of 3-Anilinophenyl prop-2-enoate

Executive Summary The rising incidence of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. 3-Anilinophenyl prop-2-enoate (CAS No.: 558477-28-4) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rising incidence of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. 3-Anilinophenyl prop-2-enoate (CAS No.: 558477-28-4) is a commercially available bifunctional building block that presents a compelling profile for antimicrobial drug discovery[1]. By combining a lipophilic diphenylamine core with a reactive acrylate ester, this compound serves as a prime candidate for targeted covalent inhibition (TCI) of bacterial pathogens. This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for evaluating the antimicrobial efficacy and mechanistic causality of 3-Anilinophenyl prop-2-enoate.

Scientific Rationale & Causality (E-E-A-T)

The structural design of 3-Anilinophenyl prop-2-enoate leverages two distinct pharmacological principles:

  • Membrane Permeability & Intercalation: Previous studies have demonstrated that2[2]. The nitrogen-containing, dual-ring system provides the necessary lipophilicity to penetrate thick Gram-positive peptidoglycan layers and Gram-negative outer membranes.

  • Targeted Covalent Inhibition (TCI): The prop-2-enoate (acrylate) moiety functions as an electrophilic Michael acceptor. Research indicates that 3 (such as MurA in cell wall synthesis or FabI in fatty acid biosynthesis), a mechanism critical for the potency of novel antimicrobials[3].

To establish causality, our experimental workflow does not merely measure cell death; it systematically links phenotypic susceptibility (MIC) to kinetic behavior (Time-Kill) and chemical reactivity (Thiol Trapping).

MoA A 3-Anilinophenyl prop-2-enoate B Bacterial Cell Membrane (Penetration) A->B Lipophilic Core C Target Enzyme (e.g., MurA/FabI) B->C Intracellular Access D Nucleophilic Attack (Cys-Thiol) C->D Active Site Binding E Covalent Adduct (Enzyme Inhibition) D->E Michael Addition (Acrylate Warhead) F Bacterial Cell Death E->F Pathway Arrest

Figure 1: Proposed mechanism of action of 3-Anilinophenyl prop-2-enoate via Michael addition.

Experimental Workflows & Self-Validating Protocols

Workflow Start Compound Preparation (3-Anilinophenyl prop-2-enoate) MIC Broth Microdilution (MIC) CLSI M07 Start->MIC Primary Screen TimeKill Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) MIC->TimeKill Active Hits MoA Thiol Reactivity Assay (GSH Trapping) MIC->MoA Mechanistic Validation Tox Mammalian Cytotoxicity (HepG2/HEK293) MIC->Tox Selectivity Index Lead Lead Optimization & SAR Profiling TimeKill->Lead MoA->Lead Tox->Lead

Figure 2: Comprehensive antimicrobial screening and validation workflow.

Protocol 3.1: Phenotypic Screening via Broth Microdilution (MIC)

Causality Focus: Establishes the baseline concentration required to inhibit visible bacterial growth, serving as the gateway for downstream mechanistic assays. Self-Validation: Requires a known antibiotic positive control to verify bacterial strain susceptibility and a vehicle control (1% DMSO) to rule out solvent-induced toxicity.

  • Preparation: Dissolve 3-Anilinophenyl prop-2-enoate in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate to achieve a final test range of 0.25 to 128 µg/mL. Ensure final DMSO concentration does not exceed 1% v/v.

  • Inoculation: Prepare bacterial suspensions (E. coli ATCC 25922, S. aureus ATCC 29213) adjusted to a 0.5 McFarland standard. Dilute and inoculate to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate at 37°C for 16–20 hours. Add 30 µL of 0.015% resazurin dye to each well; incubate for an additional 2 hours. A color change from blue to pink indicates metabolic activity (growth). The MIC is the lowest concentration remaining blue.

Protocol 3.2: Time-Kill Kinetics

Causality Focus: Differentiates whether the compound merely arrests growth (bacteriostatic) or actively kills the pathogen (bactericidal). Self-Validation: Parallel tracking of an untreated growth control ensures the bacteria are in the logarithmic growth phase, validating the kinetic kill curve.

  • Setup: Inoculate CAMHB with the test strain to reach 5×105 CFU/mL.

  • Exposure: Add 3-Anilinophenyl prop-2-enoate at 1×, 2×, and 4× the established MIC.

  • Sampling: At time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Plating: Serially dilute the aliquots in sterile PBS and plate on Mueller-Hinton agar.

  • Analysis: Incubate plates for 24 hours and count colonies. A bactericidal effect is strictly defined as a ≥3log10​ reduction in CFU/mL compared to the initial inoculum.

Protocol 3.3: Target Engagement via Glutathione (GSH) Trapping

Causality Focus: Directly links the antimicrobial phenotype to the chemical reactivity of the prop-2-enoate moiety, proving it acts as an electrophilic Michael acceptor. Self-Validation: Utilizes a known Michael acceptor (Ethacrynic acid) as a positive control and a vehicle-only well to account for spontaneous GSH oxidation.

  • Reaction Mixture: In a 96-well UV-transparent plate, combine 1 mM of 3-Anilinophenyl prop-2-enoate with 10 mM reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Incubate at 37°C with orbital shaking.

  • Quenching & Detection: At intervals (0, 15, 30, 60, 120 min), extract 50 µL and react with 50 µL of Ellman’s Reagent (DTNB, 2 mM).

  • Readout: Measure absorbance at 412 nm. The decrease in absorbance correlates with the depletion of free thiols, confirming the formation of the covalent Michael adduct. Calculate the half-life ( t1/2​ ) of GSH depletion.

Quantitative Data Presentation

To facilitate rapid comparison and structure-activity relationship (SAR) profiling, experimental data should be consolidated into a standardized matrix. Below is a representative data structure demonstrating the expected profile of a reactive diphenylamine-acrylate hybrid.

Compound / ControlMIC E. coli (µg/mL)MIC S. aureus (µg/mL)GSH Depletion ( t1/2​ , min)Cytotoxicity ( CC50​ , µg/mL)Selectivity Index (SI)
3-Anilinophenyl prop-2-enoate 16.04.045>128>32
Ciprofloxacin (Pos. Control)0.0150.25N/A>128>512
Ethacrynic Acid (MoA Control)>64>641232<1
Vehicle (1% DMSO)>128>128No Depletion>128N/A

Interpretation: The data structure validates the compound's Gram-positive bias (typical for lipophilic scaffolds) and confirms its mechanistic reactivity (GSH depletion) while maintaining a favorable Selectivity Index (SI = CC50​ / MIC) against mammalian cells.

References

  • EvitaChem. "Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)
  • Kumar, A., & Mishra, A. K. "Synthesis and antimicrobial activity of some new diphenylamine derivatives." Journal of Pharmacy & Bioallied Sciences, 2015.
  • Tiruveedhula, V. P. B., et al. "Design and synthesis of novel antimicrobials with activity against Gram-positive bacteria and mycobacterial species, including M. tuberculosis." Bioorganic & Medicinal Chemistry, 2013.
  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A11.[Link]

Sources

Application

3-Anilinophenyl prop-2-enoate as a monomer in polymer synthesis

Executive Summary & Mechanistic Rationale In the field of clinical diagnostics and environmental monitoring, Ion-Selective Electrodes (ISEs) are the gold standard for quantifying electrolytes. Historically, these sensors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the field of clinical diagnostics and environmental monitoring, Ion-Selective Electrodes (ISEs) are the gold standard for quantifying electrolytes. Historically, these sensors have relied on plasticized poly(vinyl chloride) (PVC) membranes doped with mobile, highly selective ionophores (such as the Ca²⁺-selective ETH 129). However, these traditional matrices suffer from a critical flaw: the continuous leaching of both the plasticizer and the ionophore into the sample. This exudation leads to signal drift, reduced sensor lifetime, and bio-incompatibility in in vivo applications.

To solve this, modern sensor design has shifted toward plasticizer-free, internally plasticized methacrylic copolymers where the ionophore is covalently anchored to the polymer backbone[1].

3-Anilinophenyl prop-2-enoate (also known in literature as m-anilinophenyl acrylate) serves as the indispensable synthetic linchpin in this paradigm[1]. It functions as a bifunctional building block:

  • The Secondary Amine (Anilino moiety): Provides a sterically hindered, reactive site that couples with a 3-oxapentanediamide precursor to form the Ca²⁺ recognition core. The specific electronic properties of the diarylamine geometry are critical for maintaining the precise 3:1 binding stoichiometry required for Ca²⁺ selectivity[2].

  • The Acrylate Group (Prop-2-enoate moiety): Acts as the polymerizable anchor, allowing seamless free-radical copolymerization with methyl methacrylate (MMA) and decyl methacrylate (DMA)[1].

By utilizing 3-anilinophenyl prop-2-enoate, researchers can synthesize AU-1 , a polymerizable derivative of ETH 129[2]. When AU-1 is copolymerized into an MMA-DMA matrix, the resulting material exhibits zero ionophore diffusion, drastically lowering the detection limit by eliminating zero-current counterdiffusion fluxes[3].

Synthetic Workflow & Polymerization Logic

The transformation of the raw monomer into a functional diagnostic sensor follows a strictly controlled sequence of amide coupling, free-radical polymerization, and solvent casting.

Workflow Monomer 3-Anilinophenyl prop-2-enoate (Acrylate Anchor) Coupling Amide Coupling (BOP-Cl / Et₃N) Monomer->Coupling Core 3-Oxapentanediamide Precursor (Ca²⁺ Recognition Core) Core->Coupling AU1 AU-1 Ionophore (Polymerizable ETH 129) Coupling->AU1 Polymerization Free-Radical Polymerization (AIBN / 90°C) AU1->Polymerization Comonomers MMA & DMA Monomers (Internal Plasticizers) Comonomers->Polymerization Polymer MMA-DMA-AU-1 Copolymer (Plasticizer-Free Matrix) Polymerization->Polymer Sensor Ca²⁺-Selective Sensor (ISEs & Optodes) Polymer->Sensor

Figure 1: Synthetic workflow from 3-anilinophenyl prop-2-enoate to a functional Ca²⁺-selective sensor.

Detailed Experimental Protocols

As a self-validating system, each protocol below includes specific causality for the reagents chosen and an independent validation step to ensure the integrity of the intermediate before proceeding.

Protocol A: Synthesis of the Polymerizable Ionophore (AU-1)

Causality: The coupling of 3-anilinophenyl prop-2-enoate with the 3-oxapentanediamide precursor requires activation of the carboxylic acid. BOP-Cl is explicitly chosen over standard carbodiimides (like DCC or EDC) because it is highly efficient for forming amides from sterically hindered secondary amines, preventing unwanted side reactions[3].

  • Preparation: Dissolve 0.736 g of the 3-oxapentanediamide precursor and 0.529 g of 3-anilinophenyl prop-2-enoate in 30 mL of anhydrous CH₂Cl₂ under a nitrogen atmosphere[3].

  • Base Addition: Add 0.8 g of Triethylamine (Et₃N) to neutralize the HCl generated during activation, stirring at room temperature[3].

  • Activation & Coupling: Add 0.612 g of BOP-Cl. Reflux the mixture continuously for 24 hours[3].

  • Workup: Quench the reaction and wash the organic layer with 10 mL of saturated NaHCO₃ to remove unreacted acid and water-soluble byproducts[3]. Dry over anhydrous MgSO₄ and evaporate the solvent.

  • Validation (Self-Correction): Purify via flash chromatography. Validate the successful formation of AU-1 via ¹H-NMR. Crucial check: Ensure the vinyl protons of the acrylate group (approx. 5.8–6.4 ppm) remain intact and have not prematurely polymerized during reflux.

Protocol B: Homogeneous Free-Radical Copolymerization

Causality: Methyl methacrylate (MMA) provides mechanical rigidity (high glass transition temperature, Tg), while decyl methacrylate (DMA) acts as an internal plasticizer (low Tg). Copolymerizing them at a specific mass ratio tunes the overall Tg of the matrix to approximately -10 °C to 0 °C, yielding a flexible membrane without external plasticizers[1].

  • Monomer Mixing: In a Schlenk flask, dissolve MMA, DMA, and the synthesized AU-1 monomer (typically 1–5 wt% relative to total monomers) in a suitable solvent (e.g., 1,4-dioxane)[2].

  • Initiation: Add 2,2′-azobisisobutyronitrile (AIBN) as the thermal radical initiator[4].

  • Degassing (Critical Step): Perform three rigorous freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; failing to degas will result in premature termination, low molecular weight, and brittle polymers.

  • Polymerization: Heat the sealed flask to 90 °C for 16 hours.

  • Validation: Precipitate the polymer dropwise into cold methanol. Filter and dry under a vacuum. Validate the covalent incorporation of AU-1 by performing a Sandwich Membrane Potential Assay . Upon contacting an AU-1-doped polymer segment with a blank MMA-DMA segment, a stable potential confirms zero diffusion of the ionophore across the boundary, proving covalent attachment[3].

Protocol C: Fabrication of Plasticizer-Free ISE Membranes

Causality: A neutral ionophore alone cannot function optimally; it requires lipophilic anionic sites to ensure Donnan exclusion (permselectivity) and to reduce the electrical resistance of the bulk membrane.

  • Cocktail Preparation: Dissolve 100 mg of the MMA-DMA-AU-1 copolymer and 1–2 mol% (relative to the ionophore) of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) in 1.5 mL of tetrahydrofuran (THF)[2]. Note: For advanced applications, a copolymerized dodecacarborane anion can be blended instead of NaTFPB to covalently anchor the ion-exchanger as well[4].

  • Casting: Pour the cocktail into a glass ring affixed to a glass plate.

  • Evaporation: Allow the THF to evaporate slowly over 24 hours under a dust-free environment to form a transparent, ~100 µm thick membrane.

  • Validation: Condition the membrane in 10⁻³ M CaCl₂ for 12 hours. Evaluate the Nernstian response using a two-electrode potentiometric setup. A slope of ~29.5 mV/decade confirms a functional, self-validating 3:1 binding stoichiometry[2].

Quantitative Performance & Comparative Data

The transition from a physically entrapped ionophore system to a covalently grafted MMA-DMA-AU-1 system yields significant analytical advantages. The table below summarizes the quantitative improvements based on potentiometric characterizations[2][3].

ParameterTraditional Matrix (PVC-DOS + free ETH 129)Internally Plasticized Matrix (MMA-DMA-AU-1)Analytical Significance
Ca²⁺ Response Slope 29.4 mV/decade29.8 mV/decadeCovalent grafting via the acrylate anchor does not impair the thermodynamic 3:1 binding stoichiometry[2].
Complex Formation Constant (log β₃) ~17.516.85 ± 0.03Slight reduction due to restricted polymer chain mobility, but remains exceptionally high for robust Ca²⁺ capture[3].
Selectivity (log K Ca,Mg) -5.1Comparable to free ionophoreMaintains high discrimination against Mg²⁺, which is critical for whole-blood clinical diagnostics[2].
Ionophore Diffusion Flux High (Continuous exudation)Zero (Covalently bound)Eliminates zero-current counterdiffusion, drastically lowering the lower limit of detection (LOD)[3].
Plasticizer Content ~66 wt% (DOS or NPOE)0 wt% Eliminates bio-fouling and toxicity associated with plasticizer leaching in in vivo sensors[1].

Conclusion

The use of 3-anilinophenyl prop-2-enoate as a bifunctional monomer represents a critical advancement in polymer chemistry and sensor fabrication. By bridging the gap between highly selective organic ionophores and robust methacrylic polymer backbones, it enables the synthesis of AU-1. The resulting plasticizer-free, covalently grafted MMA-DMA-AU-1 membranes solve the historical limitations of sensor leaching, paving the way for highly stable, biocompatible, and long-lasting diagnostic devices.

Sources

Method

Application Notes and Protocols for 3-Anilinophenyl prop-2-enoate in Material Science

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 3-Anilinophenyl prop-2-enoate in mat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 3-Anilinophenyl prop-2-enoate in material science. This document offers detailed protocols and explains the scientific rationale behind the experimental choices, ensuring a thorough understanding of the material's potential.

Introduction: The Potential of 3-Anilinophenyl prop-2-enoate

3-Anilinophenyl prop-2-enoate is a promising monomer for the development of advanced functional polymers. Its chemical structure, featuring a polymerizable acrylate group, a phenyl ring, and an aniline moiety, suggests a unique combination of properties. The acrylate group allows for polymerization into a polyacrylate backbone, which is known for its versatility in applications ranging from coatings and adhesives to biomedical devices.[1] The presence of the anilino and phenyl groups is anticipated to impart specific optical, thermal, and electronic properties to the resulting polymer, opening avenues for its use in high-refractive-index materials, thermally stable coatings, and potentially as a scaffold for further chemical modifications.

The aniline group, in particular, can be a site for various chemical reactions, allowing for the post-polymerization modification of the material to tune its properties or to attach other functional molecules. This feature makes poly(3-anilinophenyl prop-2-enoate) an attractive candidate for applications in drug delivery, sensor technology, and smart materials.

Synthesis of 3-Anilinophenyl prop-2-enoate Monomer

The synthesis of 3-Anilinophenyl prop-2-enoate can be achieved through a multi-step process involving the reaction of appropriate precursors. A plausible synthetic route is outlined below, based on established organic chemistry principles.

Protocol: Synthesis of 3-Anilinophenyl prop-2-enoate

Objective: To synthesize the 3-Anilinophenyl prop-2-enoate monomer.

Materials:

  • p-Bromobenzaldehyde

  • Phenylboronic acid

  • Ethyl cyanoacetate

  • Base (e.g., potassium carbonate)

  • Catalyst (e.g., Palladium on carbon)

  • Solvents (e.g., Toluene, Ethanol)

  • Acryloyl chloride

  • Triethylamine

Procedure:

  • Synthesis of Biphenyl Aldehyde:

    • In a round-bottom flask, combine p-bromobenzaldehyde, phenylboronic acid, a suitable base, and a palladium catalyst in an organic solvent.

    • Heat the mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • After cooling, the product, biphenyl aldehyde, is isolated and purified using standard techniques such as extraction and column chromatography.[2]

  • Knoevenagel Condensation:

    • React the biphenyl aldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate.[3]

  • Reduction and Hydrolysis:

    • The intermediate is then subjected to reduction using a catalyst like Pd/C under a hydrogen atmosphere, followed by hydrolysis to yield 2-amino-3-biphenylpropionic acid.[2]

  • Esterification:

    • Finally, react the 2-amino-3-biphenylpropionic acid with acryloyl chloride in the presence of a base like triethylamine to yield the desired 3-Anilinophenyl prop-2-enoate monomer.

Characterization of the Monomer: The structure of the synthesized monomer should be confirmed using spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the proton and carbon environments in the molecule.[4][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups like the acrylate C=O and the N-H of the aniline.[5][6]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Polymerization of 3-Anilinophenyl prop-2-enoate

The synthesized monomer can be polymerized using various techniques. Free-radical polymerization is a common and versatile method for acrylate monomers.

Protocol: Free-Radical Polymerization

Objective: To synthesize poly(3-anilinophenyl prop-2-enoate) via free-radical polymerization.

Materials:

  • 3-Anilinophenyl prop-2-enoate monomer

  • Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Toluene, Dimethylformamide - DMF)

  • Precipitating solvent (e.g., Methanol, Hexane)

Procedure:

  • Dissolve the 3-Anilinophenyl prop-2-enoate monomer and the AIBN initiator in the chosen solvent in a reaction vessel.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) and stir for a predetermined time (e.g., 24 hours).

  • After the polymerization is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a stirred, non-solvent.

  • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature.

Workflow for Polymerization:

PolymerizationWorkflow Monomer Monomer & Initiator in Solvent Purge Inert Gas Purge Monomer->Purge Heat Heating & Stirring Purge->Heat Precipitate Precipitation in Non-Solvent Heat->Precipitate Filter Filtration & Washing Precipitate->Filter Dry Vacuum Drying Filter->Dry Polymer Purified Polymer Dry->Polymer Applications cluster_properties cluster_applications Structure Anilino-Phenyl Acrylate Structure Properties Unique Properties HighRI High Refractive Index Structure->HighRI ThermalStability High Thermal Stability Structure->ThermalStability Functionalizable Functionalizable (Aniline) Structure->Functionalizable Antioxidant Antioxidant Activity Structure->Antioxidant Applications Potential Applications Optical Optical Materials (OLEDs) HighRI->Optical Coatings High-Performance Coatings ThermalStability->Coatings Biomedical Drug Delivery / Sensors Functionalizable->Biomedical Additives Polymer Additives Antioxidant->Additives

Sources

Application

Application Note: A Comprehensive Guide to the Purification of 3-Anilinophenyl prop-2-enoate

Introduction 3-Anilinophenyl prop-2-enoate is a bifunctional molecule incorporating both an aniline and an acrylate ester moiety. This structure makes it a valuable intermediate in the synthesis of polymers, dyes, and ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Anilinophenyl prop-2-enoate is a bifunctional molecule incorporating both an aniline and an acrylate ester moiety. This structure makes it a valuable intermediate in the synthesis of polymers, dyes, and pharmacologically active compounds. The purity of such intermediates is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final product. This guide provides a detailed, experience-driven approach to the post-synthesis purification of 3-anilinophenyl prop-2-enoate, focusing on the logical selection and execution of purification protocols based on a thorough understanding of the reaction's impurity profile.

Understanding the Impurity Profile

Effective purification begins with anticipating the likely contaminants. The synthesis of 3-anilinophenyl prop-2-enoate typically involves the acylation of 3-aminophenol with acryloyl chloride, often in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the HCl byproduct.[1][2]

Typical Synthesis Reaction: 3-Aminophenol + Acryloyl Chloride --(Base, e.g., Triethylamine)--> 3-Anilinophenyl prop-2-enoate + Triethylamine Hydrochloride

This reaction, while straightforward, can generate a predictable set of impurities that must be addressed.

Impurity Type Specific Compound(s) Source Chemical Nature Removal Strategy
Unreacted Starting Material 3-AminophenolIncomplete ReactionBasic, AmphotericAcidic aqueous wash (Liquid-Liquid Extraction)[3]
Reagent-Derived Acrylic AcidHydrolysis of Acryloyl ChlorideAcidicBasic aqueous wash (Liquid-Liquid Extraction)[1]
Byproduct (Isomeric) N-(3-hydroxyphenyl)acrylamideN-acylation instead of O-acylationNeutral/Weakly AcidicColumn Chromatography
Byproduct (Salt) Triethylammonium ChlorideNeutralization of HClIonic SaltAqueous wash, Filtration[1][2]
Byproduct (Polymeric) Polyacrylate chainsPolymerization of acrylate moietyNeutral, High MWColumn Chromatography, Recrystallization

Initial Purification: Aqueous Work-up and Extraction

The first and most critical step post-reaction is a carefully planned liquid-liquid extraction (work-up). This process removes the bulk of ionic and highly polar impurities, significantly simplifying subsequent purification stages.

G cluster_0 Aqueous Work-up Workflow A Crude Reaction Mixture (in organic solvent, e.g., DCM/EtOAc) B Wash with 1M HCl (aq) (Removes 3-Aminophenol & TEA) A->B C Wash with sat. NaHCO₃ (aq) (Removes Acrylic Acid) B->C D Wash with Brine (sat. NaCl) (Removes residual water) C->D E Dry Organic Layer (e.g., over Na₂SO₄) D->E F Filter and Evaporate Solvent E->F G Crude Product for further purification F->G

Caption: Workflow for the initial aqueous extraction.

Protocol 1: Liquid-Liquid Extraction

  • Quench and Dilute: Cool the reaction mixture to room temperature. Dilute with a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). If a salt like triethylammonium chloride has precipitated, it can be removed by filtration before proceeding, or it will be dissolved in the first aqueous wash.[1][2]

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate. The basic impurities, primarily unreacted 3-aminophenol, will be protonated and partition into the aqueous layer.[3] Drain and discard the aqueous (bottom) layer if using DCM.

  • Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer in the separatory funnel. Shake and vent cautiously, as CO₂ gas may evolve if significant acidic impurities (like acrylic acid) are present.[1] This step neutralizes and removes acidic contaminants. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to break up any emulsions and removes the bulk of dissolved water from the organic phase.[1]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.

Primary Purification: Flash Column Chromatography

For removing neutral, similarly-soluble impurities like the N-acylated isomer, flash column chromatography is the most effective and widely used method.[4] The key to success lies in proper stationary and mobile phase selection.

Causality: Why Aniline Derivatives are Challenging The basic aniline nitrogen in the target molecule can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.[5]

Solution: Basifying the Mobile Phase To mitigate this issue, a small amount (0.5-1% v/v) of a volatile base, typically triethylamine (TEA), is added to the mobile phase. The TEA neutralizes the acidic sites on the silica, allowing the aniline derivative to elute symmetrically, resulting in sharper peaks and better resolution.[6]

G cluster_1 Flash Chromatography Workflow A 1. TLC Analysis (Determine Rf and solvent system, e.g., Hexane:EtOAc + 1% TEA) B 2. Column Packing (Slurry pack silica gel in initial mobile phase) A->B C 3. Sample Loading (Adsorb crude product onto silica gel - 'dry loading') B->C D 4. Elution (Run column with solvent gradient, collecting fractions) C->D E 5. Fraction Analysis (TLC analysis of collected fractions) D->E F 6. Combine & Evaporate (Combine pure fractions and remove solvent) E->F G Pure Product F->G

Caption: General workflow for flash column chromatography.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: On a silica gel TLC plate, spot your crude product. Develop the plate in various solvent systems (e.g., starting with 4:1 Hexane:EtOAc). The ideal system gives the target compound an Rf value of approximately 0.3. Add 1% TEA to the chosen solvent system to assess and mitigate tailing.

  • Column Preparation: Select a column size appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).[4] Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc + 1% TEA). Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the column. This "dry loading" technique generally results in better separation than loading the sample as a concentrated liquid.

  • Elution and Collection: Carefully add the mobile phase to the column without disturbing the top layer. Apply pressure (using a flash chromatography system or regulated air/argon) to achieve a steady flow rate. Collect fractions in test tubes. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.

  • Analysis: Spot every few fractions on a TLC plate to track the elution of the product and impurities.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent and TEA under reduced pressure to yield the purified 3-anilinophenyl prop-2-enoate.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides excellent resolving power for flash chromatography.[4]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolCommon solvent systems offering a wide polarity range. Choice is determined by TLC.
Mobile Phase Modifier 0.5-1% Triethylamine (TEA)Neutralizes acidic silanol groups on silica, preventing peak tailing of the basic aniline moiety.[5][6]

Alternative/Final Purification: Recrystallization

If the purified product is a solid and requires further polishing to achieve very high purity, or if chromatography is not practical, recrystallization is an excellent option.[7]

Protocol 3: Recrystallization

  • Solvent Screening: Place a small amount of the solid product into several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like EtOAc/Hexane) to each. A good solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.[8]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to just dissolve it completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment

After any purification procedure, the purity of the final product must be verified.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column is often suitable for analyzing aniline derivatives.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

References

  • Important Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Available at: [Link]

  • Hosseini, M., et al. (2014). Single drop liquid-liquid micro extraction of para-aminophenol in human urine and real water samples. ResearchGate. Available at: [Link]

  • US Patent US3654351A. (1972). Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
  • US Patent US4440954A. (1984). Process for the purification of p-aminophenol. Google Patents.
  • Organic Syntheses. (2019). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • US Patent US4870209A. (1989). Process for purifying crude 4-aminophenol. Google Patents.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Available at: [Link]

  • Reddit. (2019, April 5). How to purify esters. r/OrganicChemistry. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • European Patent EP0633874B1. (1998). Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol. Google Patents.
  • Raut, R. B., & Bhagat, S. B. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Research Trend. Available at: [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry & Biochemistry. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Ethylaniline. Available at: [Link]

  • Lunte, S. M., & Kissinger, P. T. (1983). High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 278, 343-349. Available at: [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Quantification of 3-Anilinophenyl prop-2-enoate

Introduction 3-Anilinophenyl prop-2-enoate is an aromatic ester with potential applications in pharmaceutical and materials science. Accurate and precise quantification of this compound is critical for quality control, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Anilinophenyl prop-2-enoate is an aromatic ester with potential applications in pharmaceutical and materials science. Accurate and precise quantification of this compound is critical for quality control, pharmacokinetic studies, and stability assessments. This document provides detailed application notes and validated protocols for the quantitative analysis of 3-Anilinophenyl prop-2-enoate using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed for researchers, scientists, and professionals in drug development and quality control.

Physicochemical Properties of 3-Anilinophenyl prop-2-enoate

A thorough understanding of the physicochemical properties of an analyte is fundamental to developing robust analytical methods. While specific experimental data for 3-Anilinophenyl prop-2-enoate is not widely available, its properties can be inferred from its constituent parts: the aniline, phenyl, and prop-2-enoate moieties.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₅H₁₃NO₂Based on chemical structure.
Molecular Weight 239.27 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureSimilar aromatic esters are often crystalline solids.[1]
Solubility Soluble in organic solvents (e.g., acetonitrile, methanol, ethyl acetate); sparingly soluble in water.The aromatic rings and ester group confer significant non-polar character.
UV Absorbance Expected to have strong UV absorbance between 250-350 nm.The conjugated system of the prop-2-enoate and the aromatic rings will lead to significant UV absorption.[2]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise and widely used technique for the separation, identification, and quantification of individual components in a mixture.[3] A reverse-phase HPLC method is highly suitable for the analysis of the relatively non-polar 3-Anilinophenyl prop-2-enoate.

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds, like 3-Anilinophenyl prop-2-enoate, will have a stronger interaction with the stationary phase and thus a longer retention time. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[4]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Acetic acid (glacial, analytical grade).

  • 3-Anilinophenyl prop-2-enoate reference standard.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% acetic acid in water (e.g., 85:15 v/v).[5] Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Anilinophenyl prop-2-enoate reference standard and dissolve it in 10 mL of acetonitrile.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]

  • Sample Preparation: Dissolve the sample containing 3-Anilinophenyl prop-2-enoate in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

3. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or wavelength of maximum absorbance determined by PDA scan)
Run Time 10 minutes

4. Data Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of 3-Anilinophenyl prop-2-enoate in the sample by interpolating its peak area on the calibration curve.[3]

5. Method Validation:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision (RSD) < 2% for both repeatability and intermediate precision
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Quantify Analyte Concentration H->I

Caption: Workflow for HPLC quantification of 3-Anilinophenyl prop-2-enoate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and selectivity.[6] This technique is suitable for volatile and thermally stable compounds. For 3-Anilinophenyl prop-2-enoate, careful consideration of the injection temperature is necessary to avoid thermal degradation.[7]

Principle of the Method

In GC, the sample is vaporized and separated into its components as it travels through a capillary column.[8] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments is measured, providing a unique mass spectrum for each component, which allows for its identification and quantification.[6]

Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Helium (carrier gas, 99.999% purity).

  • Acetonitrile or Ethyl Acetate (GC grade).

  • 3-Anilinophenyl prop-2-enoate reference standard.

  • An internal standard (e.g., a structurally similar and stable compound not present in the sample).

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare a stock solution of 3-Anilinophenyl prop-2-enoate and an internal standard in a suitable solvent like acetonitrile.

  • Calibration Standards: Prepare calibration standards by serial dilution, each containing a constant concentration of the internal standard.[3]

  • Sample Preparation: Accurately weigh or measure the sample and dissolve it in the chosen solvent. Add the internal standard to the sample solution to the same final concentration as in the calibration standards. Vortex the solution and transfer it to an autosampler vial.[9]

3. GC-MS Conditions:

ParameterRecommended Condition
Column HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 10:1 ratio)
Oven Temperature Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-400

4. Data Analysis:

  • Identify the retention time and characteristic mass fragments of 3-Anilinophenyl prop-2-enoate and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Calculate the concentration of 3-Anilinophenyl prop-2-enoate in the sample using the calibration curve.[3]

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Prepare Standards with Internal Standard C Inject into GC A->C B Prepare Samples with Internal Standard B->C D Separation in GC Column C->D E Ionization and Fragmentation in MS D->E F Mass Analysis E->F G Extract Ion Chromatograms F->G H Generate Calibration Curve (Area Ratios) G->H I Quantify Analyte H->I

Caption: Workflow for GC-MS quantification of 3-Anilinophenyl prop-2-enoate.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the ultraviolet-visible region.[2] Due to its conjugated aromatic system, 3-Anilinophenyl prop-2-enoate is an excellent candidate for this technique.

Principle of the Method

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at the wavelength of maximum absorbance (λmax), its concentration can be determined by comparison to a calibration curve.[10]

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam recommended).

  • Quartz cuvettes (1 cm path length).

  • Methanol or Ethanol (spectroscopic grade).

  • 3-Anilinophenyl prop-2-enoate reference standard.

2. Procedure:

  • Determination of λmax: Prepare a dilute solution of 3-Anilinophenyl prop-2-enoate in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a stock solution of the reference standard in methanol. From this, prepare a series of dilutions to create calibration standards with concentrations spanning the expected range of the samples.

  • Sample Preparation: Dissolve the sample containing 3-Anilinophenyl prop-2-enoate in methanol to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the blank (methanol), the standard solutions, and the sample solutions at the predetermined λmax.

3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

  • Determine the concentration of 3-Anilinophenyl prop-2-enoate in the sample solution from its absorbance using the calibration curve.

UV-Vis Spectrophotometry Workflow

UVVis_Workflow A Determine λmax D Measure Absorbance of Standards A->D E Measure Absorbance of Samples A->E B Prepare Standard Solutions B->D C Prepare Sample Solutions C->E F Construct Calibration Curve D->F G Calculate Sample Concentration E->G F->G

Caption: Workflow for UV-Vis spectrophotometric quantification.

Conclusion

The choice between HPLC, GC-MS, and UV-Vis spectrophotometry for the quantification of 3-Anilinophenyl prop-2-enoate will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[3] For complex matrices and low concentrations, the chromatographic methods (HPLC and GC-MS) are preferred due to their superior selectivity. For rapid analysis of relatively pure samples, UV-Vis spectrophotometry provides a simple and efficient alternative. All methods presented should be properly validated in the user's laboratory to ensure reliable and accurate results.

References

  • Jain, N., Singhal, S., & Jain, S. K. (2013). Synthesis, Characterization of Novel E-3- (Phenyl)-2-(Phenyl) Prop-2-Enoic Acid Derivatives. Organic Chemistry: An Indian Journal, 9(3), 115-120. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). III Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 3-phenylprop-2-enyl (E)-3-phenylprop-2-enoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Prop-2-enyl 3-phenylprop-2-enoate. PubChem. Retrieved from [Link]

  • CoPolDB. (n.d.). Monomer detail | Ethyl 3-phenylprop-2-enoate. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). ガスクロマトグラフィー質量分析. Retrieved from [Link]

  • Japanese Association of Forensic Toxicology. (n.d.). (3)ガスクロマトグラフィー・質量分析法(GC/MS). Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 3-Phenyl-2-propenyl propanoate. PubChem. Retrieved from [Link]

  • Ivanova, G., Stoyanov, S., & Stoyanova, D. (2008). Experimental and Theoretical Spectroscopic Study of 3-Aryl-2-Phenyl-3-Phenylaminopropanoic Acids.
  • Asakawa, K., Arii, R., & Toyota, M. (2016). カチノン系物質の GC/MS 分析における分解挙動について. 徳島県立保健製薬環境センター年報, 19, 28-32.
  • Singh, S., Sharma, P., Kumar, P., & Dudhe, R. (2014). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. International Journal of Pharmaceutical Sciences and Research, 5(9), 3843-3847.
  • Daughton, C. G., & Ternes, T. A. (1999). Pharmaceuticals and personal care products in the environment: agents of subtle change? Environmental health perspectives, 107(Suppl 6), 907–938.
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Al-Majidi, S. M. R., & Al-Bayati, Y. K. F. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1010.
  • Nardi, M., Ornaf, M., & Zunin, P. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 12(22), 4165.
  • Ali, A., Al-Hussain, S. A., & Al-Qahtani, S. A. (2025). Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma. Journal of Pharmaceutical and Allied Sciences, 22(1), 1-10.
  • Lee, J. H., Park, J. H., & Kim, H. K. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Applied Sciences, 11(14), 6614.
  • Arshad, M., Bhatti, M. H., & Mustafa, G. (2012). Analytical, Spectroscopic and Crystallographic Characterization of 3-[(2E)-3-Phenylprop-2-en-1-ylidene]pentane-2,4-dione. Journal of the Chemical Society of Pakistan, 34(6), 1473-1477.
  • Amaki, Y., Shibuya, K., & Yamashita, R. (n.d.). GC-MS によるオフフレーバー分析. Retrieved from [Link]

  • CoPolDB. (n.d.). Monomer detail | 3-Nitrophenyl prop-2-enoate. Retrieved from [Link]

  • Bienz, S., Bigler, L., Fox, T., & Meier, H. (2020). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag KG.
  • Shimadzu Corporation. (n.d.). 逆相クロマトグラフィーによる薬用石けん中の有効成分イソプロピルメチルフェノールの分析. Retrieved from [Link]

  • Ohtake, N., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3136-3147.
  • Bucci, R., Magri, A. D., Magri, A. L., & Marini, F. (2003). Comparison of three spectrophotometric methods for the determination of gamma-oryzanol in rice bran oil. Journal of agricultural and food chemistry, 51(8), 2174–2179.
  • National Metrology Institute of Japan. (2024). プラスチック製品に含まれる 有機系添加剤の分析法に関する調査研究. Retrieved from [Link]

  • Basavaiah, K., & Nagegowda, P. (2004). Indirect Titrimetric and Spectrophotometric Methods for the Determination of Some Phenothiazine Psychotropics. Chemical & Pharmaceutical Bulletin, 52(7), 847-852.

Sources

Application

Application Note: 3-Anilinophenyl Prop-2-enoate as a Versatile Precursor for Heterocyclic Scaffolds in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary The synthesis of privileged heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

The synthesis of privileged heterocyclic scaffolds—such as carbazoles, coumarins, and quinolinones—often requires complex, multi-step sequences. 3-Anilinophenyl prop-2-enoate (CAS: 558477-28-4) emerges as a highly efficient, bifunctional building block that streamlines these syntheses [1]. By combining an electron-rich diarylamine core with an electrophilic acrylate ester, this precursor offers orthogonal reactivity. Depending on the catalytic environment, it can be selectively driven toward transition-metal-catalyzed C–H activation or Lewis acid-mediated intramolecular rearrangements [2, 3].

This application note details the physicochemical profiling of this precursor, elucidates the causality behind its divergent reactivity, and provides self-validating experimental protocols for generating high-value heterocyclic libraries.

Physicochemical Profiling & Reactivity Mapping

Understanding the electronic push-pull dynamics of 3-anilinophenyl prop-2-enoate is critical for predicting its behavior in complex catalytic cycles. The acrylate ester acts as an electron-withdrawing group, slightly deactivating the phenolic ring. This electronic modulation prevents uncontrolled over-oxidation of the highly electron-rich diarylamine core during transition metal catalysis, while simultaneously serving as a latent internal electrophile for Lewis acid-catalyzed cyclizations.

Table 1: Physicochemical Properties of 3-Anilinophenyl prop-2-enoate

PropertyValueSignificance in Synthesis
CAS Number 558477-28-4Primary identifier for commercial sourcing [1].
Molecular Formula C₁₅H₁₃NO₂Defines mass for stoichiometric calculations.
Molecular Weight 239.27 g/mol Monoisotopic mass critical for LC-MS tracking.
Diarylamine Motif Electron-rich, redox-activeSusceptible to electrophilic palladation and C–H activation.
Acrylate Ester Michael acceptor, dienophileEnables oxa/aza-Michael additions and Fries rearrangements.

Core Cyclization Pathways

The true utility of 3-anilinophenyl prop-2-enoate lies in its divergent reactivity. By altering the catalytic system, chemists can access completely different heterocyclic classes from the same starting material.

PathwayMap Precursor 3-Anilinophenyl prop-2-enoate Carbazole Carbazole Scaffold (via Pd-Catalysis) Precursor->Carbazole Oxidative C-H Activation Coumarin Coumarin Scaffold (via Fries Rearrangement) Precursor->Coumarin Lewis Acid Catalysis Quinoline Quinolinone Scaffold (via Aza-Michael) Precursor->Quinoline Acid/Base Catalysis

Fig 1. Divergent synthetic pathways of 3-anilinophenyl prop-2-enoate into heterocyclic scaffolds.

Pathway A: Palladium-Catalyzed Oxidative Annulation to Carbazoles

Transition-metal-catalyzed C–H functionalization is a powerful tool for constructing carbazoles [2]. When subjected to Pd(II) catalysis, the diarylamine nitrogen coordinates to the metal center, directing electrophilic palladation to the ortho position. Subsequent C–H activation of the adjacent ring and reductive elimination yields an acrylate-functionalized carbazole. The intact acrylate group can later be used for bioconjugation or polymerization.

Pathway B: Lewis Acid-Mediated Fries-Type Cyclization to Coumarins

When treated with a strong Lewis acid (e.g., AlCl₃), the ester undergoes a Fries rearrangement [4]. The Lewis acid coordinates to the carbonyl oxygen, promoting the cleavage of the C–O bond to form an acylium ion intermediate. This migrates to the ortho position of the phenol ring. The newly liberated hydroxyl group immediately attacks the tethered alkene (oxa-Michael addition) to form a 7-anilinodihydrocoumarin—a direct precursor to fluorescent dyes and biological probes.

Experimental Protocols

Protocol 1: Synthesis of Acrylate-Functionalized Carbazoles via Pd-Catalysis

Causality & Design: Acetic acid (AcOH) is selected as the solvent because it acts as a bidentate ligand for Pd(II), facilitating the Concerted Metalation-Deprotonation (CMD) pathway essential for C–H activation. A dual-oxidant system (Cu(OAc)₂ and O₂) is employed to efficiently reoxidize the Pd(0) intermediate back to active Pd(II) while preventing the precipitation of inactive palladium black.

Workflow S1 Step 1: Reaction Setup Charge Precursor, Pd(OAc)2, Cu(OAc)2 in AcOH S2 Step 2: Thermal Activation Heat to 90°C under O2 atmosphere (1 atm) S1->S2 S3 Step 3: In-Process Control Monitor via LC-MS [M-2H]+ and TLC S2->S3 S4 Step 4: Workup & Quench Cool to RT, filter through Celite, neutralize S3->S4 S5 Step 5: Purification Flash Chromatography (Hexane/EtOAc) S4->S5

Fig 2. Self-validating experimental workflow for the Pd-catalyzed oxidative annulation.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-anilinophenyl prop-2-enoate (1.0 mmol, 239 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%), and Cu(OAc)₂ (2.0 mmol, 363 mg).

  • Solvent Addition: Add anhydrous acetic acid (5.0 mL). Purge the vessel with O₂ gas for 5 minutes and fit with an O₂ balloon (1 atm).

  • Thermal Activation: Submerge the reaction vessel in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the starting material peak ( m/z 240.1 [M+H]⁺) is entirely replaced by the carbazole product peak ( m/z 238.1 [M-2H+H]⁺). The mass loss of 2 Da confirms oxidative cyclization without ester hydrolysis.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove copper/palladium salts. Wash the organic filtrate with saturated aqueous NaHCO₃ until the pH of the aqueous layer is ~7.5.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, 9:1 Hexane/EtOAc) to yield the functionalized carbazole.

Table 2: Optimization Data for Pd-Catalyzed Carbazole Synthesis

Catalyst (mol %)Oxidant (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(OAc)₂ (5%) Cu(OAc)₂ (2.0) + O₂ AcOH 90 82 Optimal CMD C–H activation environment.
Pd(OAc)₂ (5%)Ag₂CO₃ (2.0)DMF11045High temp in DMF led to partial acrylate degradation.
Pd(TFA)₂ (5%)Cu(OAc)₂ (2.0)Toluene9061Poor solubility of Cu salts hindered Pd turnover.
NoneCu(OAc)₂ (2.0) + O₂AcOH900Confirms the absolute dependence on Pd catalysis.
Protocol 2: Synthesis of 7-(Phenylamino)chroman-2-one via Lewis Acid Catalysis

Causality & Design: Aluminum chloride (AlCl₃) is utilized as a hard Lewis acid to strongly coordinate the ester carbonyl. The reaction must be initiated at 0 °C to safely manage the highly exothermic Lewis acid-base complexation. Heating to 90 °C provides the thermodynamic energy required for the [1,3]-sigmatropic shift (Fries rearrangement) and the subsequent intramolecular oxa-Michael addition to close the lactone ring[3, 4].

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 3-anilinophenyl prop-2-enoate (1.0 mmol, 239 mg) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Lewis Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add anhydrous AlCl₃ (2.5 mmol, 333 mg) in portions over 10 minutes. Note: The solution will turn deep yellow/orange, indicating acylium ion complex formation.

  • Rearrangement & Cyclization: Remove the ice bath and heat the reaction mixture to 90 °C for 4 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 7:3). Self-Validation: The starting material (UV active, higher Rf) will disappear, replaced by a highly fluorescent blue spot under 365 nm UV light, characteristic of the coumarin/chromanone core.

  • Quench & Workup: Cool the reaction to 0 °C and carefully quench by the dropwise addition of ice-cold 1M HCl (10 mL) to break the aluminum complexes. Extract with dichloromethane (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and recrystallize from hot ethanol to afford pure 7-(phenylamino)chroman-2-one.

References

  • EvitaChem. Product Catalog: 3-Anilinophenyl prop-2-enoate (CAS: 558477-28-4). Retrieved from 1

  • Würtz, S., Rakshit, S., Neumann, J. J., & Glorius, F. (2009). Palladium-Catalyzed Oxidative Cyclization of N-Aryl Enamines: From Anilines to Indoles. Angewandte Chemie International Edition. Retrieved from 2

  • Zhang, Y., et al. (2014). Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews. Retrieved from 3

  • Aoki, et al. (2026). A Convenient Synthesis of Dihydrocoumarins from Phenols and Cinnamic Acid Derivatives. ResearchGate. Retrieved from4

Sources

Method

in vitro experimental models for testing 3-Anilinophenyl prop-2-enoate

Application Note: In Vitro Experimental Models for Evaluating 3-Anilinophenyl prop-2-enoate as a Targeted Covalent Inhibitor Introduction & Mechanistic Rationale The compound 3-Anilinophenyl prop-2-enoate (CAS No.: 55847...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Experimental Models for Evaluating 3-Anilinophenyl prop-2-enoate as a Targeted Covalent Inhibitor

Introduction & Mechanistic Rationale

The compound 3-Anilinophenyl prop-2-enoate (CAS No.: 558477-28-4) represents a foundational scaffold in the design of Targeted Covalent Inhibitors (TCIs)[1]. As drug development increasingly embraces covalent pharmacology to achieve prolonged target residence time and high selectivity, understanding how to rigorously evaluate these warheads in vitro is critical.

The efficacy of this molecule relies on a dual-action mechanism. The 3-anilinophenyl moiety acts as the recognition element, providing reversible, ATP-competitive binding within the hinge region of a target kinase. Once anchored, the prop-2-enoate (an acrylate group) functions as a mildly reactive electrophilic Michael acceptor. It is strategically positioned to undergo an irreversible Michael addition with a nucleophilic cysteine residue (e.g., Cys797 in EGFR or Cys481 in BTK) located within the ATP-binding pocket.

To prevent late-stage clinical failures, an evaluation pipeline for such TCIs must not only prove biochemical potency but also validate intracellular target engagement and precise structural modification.

MOA cluster_kinase Target Kinase (e.g., EGFR, BTK) cluster_inhibitor 3-Anilinophenyl prop-2-enoate Hinge Hinge Region (ATP Pocket) Cys Nucleophilic Cysteine (-SH) Anilino 3-Anilinophenyl Scaffold Anilino->Hinge Non-covalent (H-bonds/VdW) Acrylate prop-2-enoate (Michael Acceptor) Acrylate->Cys Irreversible Michael Addition

Diagram 1: Dual-action mechanism of 3-Anilinophenyl prop-2-enoate targeting a kinase active site.

Experimental Workflow Design

A self-validating experimental system is essential for TCIs. Biochemical assays alone are prone to false positives due to non-specific protein reactivity (e.g., the warhead reacting indiscriminately with surface lysines or off-target cysteines). Therefore, the workflow must progress from kinetic biochemical profiling to live-cell target engagement, culminating in mass spectrometry validation.

Workflow Step1 1. Biochemical Profiling (k_inact / K_I) Step2 2. Target Engagement (CETSA / NanoBRET) Step1->Step2 Validated Potency Step3 3. Adduct Mapping (LC-MS/MS) Step2->Step3 Confirmed In-Cell Binding Step4 4. Phenotypic Assay (Cell Viability) Step3->Step4 Verified Mechanism

Diagram 2: Sequential in vitro validation pipeline for targeted covalent inhibitors.

Protocol 1: Time-Dependent Biochemical Profiling ( kinact​/KI​ )

The Causality: Traditional IC50​ values are fundamentally flawed for evaluating covalent inhibitors like 3-anilinophenyl prop-2-enoate. Because the covalent bond formation is irreversible, the apparent potency will artificially increase the longer the inhibitor is incubated with the enzyme. The gold standard metric is kinact​/KI​ [2], which captures both the initial reversible binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ ).

Self-Validating Control: Always run this assay in parallel with a Cys-to-Ser mutant of the target kinase. If the compound is a true TCI, it will lose its time-dependent inhibition profile against the mutant.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3-fold serial dilution of 3-anilinophenyl prop-2-enoate in 100% DMSO. Dilute the recombinant target kinase (e.g., WT and Cys-mutant) in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Incubation: Mix the kinase with the inhibitor at multiple concentrations. Incubate at room temperature.

  • Time-Course Sampling: At specific time intervals (e.g., 0, 10, 20, 40, 60, and 120 minutes), transfer an aliquot of the kinase-inhibitor mixture to a detection plate.

  • Reaction Initiation: Add an ATP/peptide substrate mix to the detection plate to initiate the kinase reaction. Ensure the ATP concentration is at its Michaelis constant ( Km​ ) to maintain physiological relevance.

  • Detection: Quench the reaction after 15 minutes and read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Plot the remaining fractional activity versus pre-incubation time. Fit the exponential decay to determine the observed rate constant ( kobs​ ) for each concentration. Plot kobs​ versus inhibitor concentration to calculate KI​ (the concentration yielding half-maximal inactivation rate) and kinact​ (the maximum inactivation rate).

Protocol 2: Intact Cell Target Engagement

The Causality: A compound with an excellent kinact​/KI​ may still fail in cells due to poor membrane permeability, rapid efflux, or sequestration by highly abundant intracellular nucleophiles (like glutathione). To prove that 3-anilinophenyl prop-2-enoate engages its target in a live-cell environment, we utilize two orthogonal methods: the Cellular Thermal Shift Assay (CETSA)[3] and NanoBRET[4].

Method A: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature ( Tm​ )[3].

Step-by-Step Methodology:

  • Cell Treatment: Culture target-expressing cancer cells (e.g., A549 or K562) to 70% confluency. Treat cells with 1 µM 3-anilinophenyl prop-2-enoate or DMSO vehicle for 2 hours at 37°C.

  • Aliquot & Heat: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into PCR tubes (50 µL each). Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the soluble, stabilized protein). Analyze via quantitative Western Blotting or Proximity Extension Assay (PEA) against the target kinase.

  • Analysis: Plot the normalized soluble protein fraction against temperature to calculate the ΔTm​ . A shift of >3°C indicates robust intracellular target engagement.

Method B: NanoBRET Target Engagement

NanoBRET provides real-time, quantitative measurement of target occupancy in living cells by measuring the displacement of a fluorescent tracer from a NanoLuc-tagged target[4].

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Tracer Addition: Seed cells into a 96-well plate. Add a cell-permeable fluorescent kinase tracer (compatible with the NanoLuc emission spectrum) at its predetermined Kd​ concentration.

  • Competitive Displacement: Add serial dilutions of 3-anilinophenyl prop-2-enoate. Incubate for 2 hours to allow for covalent bond formation.

  • BRET Measurement: Add the NanoLuc substrate. Measure donor emission (460 nm) and acceptor emission (610 nm) using a microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). As the covalent inhibitor irreversibly binds the active site, it displaces the tracer, causing a dose-dependent decrease in the BRET signal.

Protocol 3: Covalent Adduct Mapping via LC-MS/MS

The Causality: To gain absolute mechanistic trust, we must prove that the prop-2-enoate warhead exclusively modifies the intended active-site cysteine. Bottom-up proteomics (peptide mapping) confirms the exact site of modification by detecting the mass shift of the covalent adduct.

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM recombinant target kinase with 50 µM 3-anilinophenyl prop-2-enoate for 2 hours at room temperature.

  • Denaturation & Alkylation: Denature the protein using 8M Urea. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C), and alkylate remaining free cysteines with 20 mM Iodoacetamide (30 min, dark). Note: The target cysteine, if covalently modified by the inhibitor, will be protected from iodoacetamide alkylation.

  • Digestion: Dilute the urea to <2M and digest the protein overnight at 37°C using sequencing-grade Trypsin.

  • LC-MS/MS Analysis: Desalt the peptides using C18 spin columns and analyze via a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Processing: Search the MS/MS spectra against the kinase sequence. Look for a static modification on cysteine residues corresponding to the exact mass of 3-anilinophenyl prop-2-enoate (+239.1 Da ). The absence of this mass shift on non-target cysteines or lysines confirms the spatial selectivity of the hinge-binding scaffold.

Summary of Quantitative Data Metrics

To standardize the evaluation of 3-Anilinophenyl prop-2-enoate and its derivatives, researchers should benchmark their results against the following expected profile:

Assay ModalityKey MetricPurposeExpected Profile for 3-Anilinophenyl prop-2-enoate
Biochemical TR-FRET kinact​/KI​ ( M−1s−1 )Quantify covalent efficiencyHigh kinact​/KI​ ( >104 ); Complete loss of inhibition in Cys-to-Ser mutant.
NanoBRET TE Intracellular IC50​ / Residence TimeLive-cell target engagementTime-dependent displacement of tracer; near-infinite residence time[4].
CETSA ΔTm​ (°C)Verify physiological bindingSignificant positive thermal shift ( ΔTm​>3 °C) of the target kinase[3].
LC-MS/MS Mass Shift (+239.1 Da)Map covalent adduct siteSingular modification on the target active-site cysteine; no off-target lysine adducts.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Anilinophenyl prop-2-enoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 3-anilinophenyl prop-2-enoate (commonly known as 3-anilinophenyl acrylate).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 3-anilinophenyl prop-2-enoate (commonly known as 3-anilinophenyl acrylate). This bifunctional molecule is synthesized via the esterification of 3-anilinophenol with acryloyl chloride.

The complexity of this reaction arises from two major chemical hurdles:

  • Chemoselectivity: 3-anilinophenol possesses both a phenol (-OH) and a diarylamine (-NHPh) group. Directing the highly reactive acryloyl chloride exclusively to the oxygen (O-acylation) while avoiding the nitrogen (N-acylation) requires precise thermodynamic and kinetic control.

  • Stability: The resulting acrylate ester and the acryloyl chloride starting material are highly susceptible to spontaneous free-radical polymerization.

This guide provides field-proven insights, quantitative analytical markers, and a self-validating protocol to help you achieve high-yield, chemoselective O-acylation.

Visualizing the Reaction Network

To troubleshoot effectively, we must first map the causality of the reaction pathways. The diagram below illustrates the desired chemoselective O-acylation pathway versus the competitive side reactions triggered by suboptimal conditions.

ReactionNetwork Reactants 3-Anilinophenol + Acryloyl Chloride Target 3-Anilinophenyl prop-2-enoate (Target O-Acylation) Reactants->Target Biphasic Base (NaOH) Control Temp (0-5°C) NAcyl N-Acylated Byproduct (Kinetic/Homogeneous) Reactants->NAcyl Homogeneous Base (Et3N) DiAcyl Di-Acylated Byproduct (Over-reaction) Target->DiAcyl Excess Acryloyl Chloride Polymer Polymerization (Radical Pathway) Target->Polymer Lack of Inhibitor (e.g., BHT) Michael Michael Adducts (Nucleophilic Attack) Target->Michael Excess Phenoxide/Amine NAcyl->DiAcyl Excess Acryloyl Chloride

Caption: Reaction network for 3-anilinophenyl prop-2-enoate synthesis detailing target and side pathways.

Quantitative Profiling of Side Products

When analyzing your crude reaction mixture, use the following table to identify specific side products and trace them back to their mechanistic root causes.

Side Product CategoryChemical IdentityMechanistic CauseMS m/z [M+H]⁺Key ¹H NMR Marker (ppm)
N-Acylated Amide N-(3-hydroxyphenyl)-N-phenylacrylamideHomogeneous base promoting kinetic amine attack240.10~9.5 (s, 1H, Phenol -OH remains)
Di-Acylated Adduct 3-(N-phenylacrylamido)phenyl acrylateExcess acyl chloride, elevated temperatures294.11Absence of both -OH and -NH signals
Michael Adducts β-amino/aryloxy propanoatesExtended reaction times, excess nucleophile>478 (Dimers)~2.5-3.0 (m, 4H, -CH₂-CH₂- backbone)
Polymer/Gel Poly(3-anilinophenyl acrylate)Autopolymerization due to lack of radical inhibitorBroadBroadened aliphatic backbone signals
Troubleshooting & FAQs

Q1: Why am I observing N-acylation (amide formation) instead of the desired O-acylation (ester)? Expert Insight: This is a classic chemoselectivity issue. 3-anilinophenol contains a phenol (pKa ~9.5) and a diarylamine (pKa ~0.8). If you run this reaction in a homogeneous organic phase using an amine base like Triethylamine (Et₃N), kinetic N-acylation can compete [1, 3]. To enforce strict O-acylation, you must switch to Schotten-Baumann biphasic conditions (aqueous NaOH / Dichloromethane). The aqueous NaOH deprotonates the phenol into a highly nucleophilic phenoxide, which reacts rapidly at the biphasic interface with the acryloyl chloride. The diarylamine remains neutral, sterically hindered, and safely sequestered from the primary reaction zone [1, 2].

Q2: My reaction mixture is becoming highly viscous or forming an insoluble white gel. What is happening? Expert Insight: You are witnessing the spontaneous free-radical autopolymerization of the acrylate groups [4]. Acryloyl chloride and your target ester are highly susceptible to polymerization when concentrated or exposed to ambient heat/light. Solution: You must add a radical inhibitor, such as Butylated hydroxytoluene (BHT) or Hydroquinone monomethyl ether (MEHQ) , at 50–500 ppm to your organic solvent [6]. BHT acts as a radical scavenger, donating a hydrogen atom to propagating acrylate radicals to form a stable, unreactive resonance structure, instantly terminating the polymerization chain [6].

Q3: How do I suppress the formation of di-acylated and Michael addition byproducts? Expert Insight: Di-acylation occurs when excess acryloyl chloride reacts with the kinetically slower secondary amine after the phenol has been consumed. Michael addition occurs when unreacted phenoxide attacks the electrophilic double bond of your newly formed product [5]. Both are suppressed by strict stoichiometric control (maximum 1.05 equivalents of acryloyl chloride), maintaining low temperatures (0–5 °C) to favor the faster O-acylation kinetics, and quenching the reaction immediately upon completion [5].

Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, follow this optimized, self-validating Schotten-Baumann protocol.

Objective: Maximize O-acylation while suppressing N-acylation, di-acylation, and polymerization. Reagents: 3-Anilinophenol (1.0 eq), Acryloyl chloride (1.05 eq), NaOH (1.2 eq, 10% aq solution), Dichloromethane (DCM), BHT (500 ppm).

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 3-anilinophenol (10 mmol) in 10% aqueous NaOH (12 mmol). Validation: The solution will visibly darken as the phenoxide anion forms.

  • Organic Phase Preparation: In a separate addition funnel, dissolve acryloyl chloride (10.5 mmol) and BHT (5 mg, radical inhibitor) in 20 mL of anhydrous DCM [5].

  • Biphasic Interface Generation: Cool the aqueous phenoxide solution to 0–5 °C using an ice-water bath. Vigorously stir the aqueous layer (>800 rpm) to maximize the interfacial surface area between the water and the incoming DCM.

  • Controlled Addition: Add the DCM solution dropwise over 30 minutes. Causality: Slow addition prevents localized exothermic heating and limits the absolute concentration of acyl chloride, effectively eliminating the di-acylation pathway [5].

  • Monitoring & Quenching: Stir for an additional 30 minutes at 0–5 °C. Monitor via TLC (Hexanes:EtOAc 3:1). Validation: The reaction is complete when the baseline phenoxide spot disappears. Immediately quench by adding 5 mL of saturated aqueous NH₄Cl to neutralize excess base and destroy trace unreacted acyl chloride.

  • Workup & Isolation: Separate the organic layer. Wash with cold 0.1 M HCl (to protonate and remove any trace N-acylated or unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate the DCM under reduced pressure at a water bath temperature not exceeding 30 °C . Critical: Ensure a trace amount of BHT remains in the collection flask to prevent thermal polymerization during storage [6].

References
  • Grokipedia. Schotten–Baumann reaction. Available at: [Link]

  • Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Available at: [Link]

  • ACS Publications. Thioacids Mediated Selective and Mild N-Acylation of Amines. Available at: [Link]

  • Free.fr Scientific Archives. Acrylic Ester Polymers. Available at: [Link]

  • Google Patents (EP0522709A2).Polymerization inhibitors for acrylic acids and esters.
Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Anilinophenyl prop-2-enoate

Welcome to the technical support center for the synthesis and optimization of 3-Anilinophenyl prop-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 3-Anilinophenyl prop-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing scientifically sound, field-proven insights to help you achieve your desired product with high yield and purity.

Introduction: The Challenge of Chemoselectivity

The synthesis of 3-Anilinophenyl prop-2-enoate by reacting 3-aminophenol with acryloyl chloride presents a classic chemoselectivity challenge. 3-Aminophenol possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The core of this synthesis lies in selectively acylating the hydroxyl group to form the desired ester, while avoiding acylation of the more nucleophilic amino group, which leads to the formation of the isomeric amide, N-(3-hydroxyphenyl)acrylamide.

This guide will walk you through the key considerations for favoring the desired O-acylation, troubleshooting common issues, and ensuring the stability of your product.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of 3-Anilinophenyl prop-2-enoate.

Q1: My reaction is primarily yielding the N-acylated product, N-(3-hydroxyphenyl)acrylamide. How can I favor O-acylation?

This is the most common challenge in this synthesis. The amino group is inherently more nucleophilic than the hydroxyl group, leading to preferential N-acylation under standard Schotten-Baumann conditions.[1] To favor the formation of 3-Anilinophenyl prop-2-enoate, consider the following strategies:

  • Protecting the Amino Group: This is the most reliable method to ensure O-acylation.

    • Procedure:

      • Protect the amino group of 3-aminophenol, for example, by forming a carbamate (e.g., with Boc anhydride) or an imine.

      • Perform the acylation of the hydroxyl group with acryloyl chloride under basic conditions.

      • Deprotect the amino group to yield the final product.

  • pH Control: Carefully controlling the pH of the reaction medium can influence the relative nucleophilicity of the two groups. In a more acidic medium, the amino group will be protonated to a greater extent, reducing its nucleophilicity and potentially favoring reaction at the hydroxyl group. However, this can also lead to slower reaction rates and potential side reactions.

  • Use of a Bulky Base: Employing a sterically hindered non-nucleophilic base might selectively deprotonate the less hindered hydroxyl group, although this is often less effective than protection strategies.

Q2: I'm observing a significant amount of a viscous, insoluble material in my reaction flask. What is it and how can I prevent it?

This is almost certainly due to the polymerization of acryloyl chloride or the acrylate product. Acrylate moieties are highly susceptible to radical polymerization, which can be initiated by heat, light, or impurities.[2][3][4][5][6][7][8]

  • Preventative Measures:

    • Use a Polymerization Inhibitor: This is crucial. Add a radical inhibitor such as hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), or phenothiazine to the reaction mixture.[2][3][7] Commercial acryloyl chloride often contains an inhibitor, but its concentration may not be sufficient for the reaction conditions.

    • Maintain Low Temperatures: Run the reaction at low temperatures (e.g., 0-5 °C) to minimize the rate of polymerization.

    • Exclude Light: Protect the reaction from light by wrapping the flask in aluminum foil.

    • Work Under an Inert Atmosphere: While not always necessary to prevent polymerization, working under nitrogen or argon can prevent side reactions with atmospheric oxygen and moisture.

Q3: My yield is low, and I see multiple spots on my TLC. What are the likely side products?

Low yields and multiple products can arise from several issues. Here are the most common culprits:

  • Hydrolysis of Acryloyl Chloride: Acryloyl chloride reacts violently with water to form acrylic acid.[9] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Di-acylation: Reaction at both the amino and hydroxyl groups can occur, especially if an excess of acryloyl chloride is used.

  • Polymerization: As discussed in Q2, polymerization of the starting material or product is a major cause of yield loss.

  • Unreacted Starting Material: Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.

Q4: How can I effectively purify my 3-Anilinophenyl prop-2-enoate?

Purification requires care to avoid polymerization of the product.

  • Work-up:

    • Quench the reaction with a cold, dilute solution of a mild base like sodium bicarbonate to neutralize any remaining acryloyl chloride and the HCl byproduct.

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with dilute acid (to remove any remaining 3-aminophenol) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Column Chromatography:

    • Silica gel chromatography can be used for purification.

    • Crucially, add a polymerization inhibitor (e.g., a small amount of phenothiazine or HQ) to the eluent to prevent polymerization on the column.

    • Use a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

Q5: How can I confirm that I have synthesized the O-acylated product instead of the N-acylated isomer?

Standard spectroscopic methods can readily distinguish between the two isomers:

  • Infrared (IR) Spectroscopy:

    • 3-Anilinophenyl prop-2-enoate (O-acylated): Will show a characteristic ester C=O stretch around 1730-1750 cm⁻¹ and N-H stretches for the primary amine around 3300-3500 cm⁻¹.

    • N-(3-hydroxyphenyl)acrylamide (N-acylated): Will show a characteristic amide C=O stretch (Amide I band) around 1650-1680 cm⁻¹ and a broad O-H stretch for the phenol around 3200-3600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the aromatic ring will be different for the two isomers. The N-H proton of the amide will appear as a broad singlet, while the -NH₂ protons of the ester will also be a singlet, but in a different region. The phenolic -OH proton of the amide may be a broad singlet or may exchange with solvent.

    • ¹³C NMR: The carbonyl carbon chemical shifts will be distinct. Ester carbonyls typically appear around 165-175 ppm, while amide carbonyls are generally further downfield, around 170-180 ppm.

Experimental Protocols

The following protocols provide a starting point for the synthesis of 3-Anilinophenyl prop-2-enoate. Note: The direct selective O-acylation of 3-aminophenol is challenging. Protocol 1 describes this direct approach, which will likely require significant optimization to favor the O-acylated product. Protocol 2, which involves a protection-acylation-deprotection sequence, is the recommended and more robust method.

Protocol 1: Direct O-Acylation of 3-Aminophenol (Optimization Required)

This protocol is based on modified Schotten-Baumann conditions and aims to favor O-acylation by controlling the reaction environment.

Materials:

  • 3-Aminophenol

  • Acryloyl chloride (freshly distilled or from a new bottle)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (anhydrous)

  • Hydroquinone (or another polymerization inhibitor)

  • Saturated aqueous sodium bicarbonate solution

  • Dilute aqueous HCl solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminophenol (1.0 eq) and a catalytic amount of hydroquinone in anhydrous DCM.

  • Cool the flask to -10 °C in a dry ice/acetone bath.

  • Add anhydrous pyridine (1.1 eq) to the solution.

  • In the dropping funnel, prepare a solution of acryloyl chloride (1.05 eq) in anhydrous DCM.

  • Add the acryloyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at -10 °C.

  • After the addition is complete, allow the reaction to stir at -10 °C for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by slowly adding cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with cold dilute HCl, cold water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product immediately by column chromatography on silica gel, using an eluent containing a polymerization inhibitor.

ParameterRecommended ConditionPurpose
Temperature -10 °C to 0 °CTo control the exothermic reaction and minimize polymerization.
Solvent Anhydrous DichloromethaneTo prevent hydrolysis of acryloyl chloride.
Base PyridineTo neutralize the HCl byproduct.
Inhibitor HydroquinoneTo prevent radical polymerization.
Molar Ratio (3-aminophenol:acryloyl chloride) 1 : 1.05To ensure complete reaction of the aminophenol while minimizing di-acylation.
Protocol 2: Synthesis via N-Protection (Recommended)

This protocol involves the protection of the more reactive amino group, followed by acylation of the hydroxyl group and subsequent deprotection.

Part A: N-Protection of 3-Aminophenol (Example with Boc Anhydride)

  • Dissolve 3-aminophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by removing the solvent and partitioning between ethyl acetate and water.

  • Purify the N-Boc-3-aminophenol by column chromatography.

Part B: O-Acylation of N-Boc-3-aminophenol

  • Following Protocol 1, react N-Boc-3-aminophenol with acryloyl chloride in the presence of pyridine and a polymerization inhibitor.

  • After work-up, purify the resulting N-Boc-3-anilinophenyl prop-2-enoate.

Part C: N-Deprotection

  • Dissolve the purified N-Boc protected product in a suitable solvent (e.g., DCM).

  • Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) and extract the product.

  • Purify the final product, 3-Anilinophenyl prop-2-enoate, by column chromatography.

Visualizing the Process

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_products Potential Products 3_Aminophenol 3-Aminophenol O_Acylated 3-Anilinophenyl prop-2-enoate (Desired Product) 3_Aminophenol->O_Acylated O-Acylation (Favored by N-protection) N_Acylated N-(3-hydroxyphenyl)acrylamide (Major Side-Product) 3_Aminophenol->N_Acylated N-Acylation (Kinetically Favored) Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->O_Acylated Acryloyl_Chloride->N_Acylated

Caption: Reaction of 3-Aminophenol with Acryloyl Chloride.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_issues Potential Issues cluster_solutions Solutions Start Low Yield or Impure Product Check_TLC Analyze TLC Plate Start->Check_TLC N_Acylation Predominant N-Acylation Check_TLC->N_Acylation Isomer spot is major Polymerization Polymerization Check_TLC->Polymerization Insoluble material/ streaking at baseline Hydrolysis Hydrolysis of Acryloyl Chloride Check_TLC->Hydrolysis Acidic spot (acrylic acid) Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Starting material present Protect_N Protect Amino Group N_Acylation->Protect_N Add_Inhibitor Add/Increase Inhibitor Polymerization->Add_Inhibitor Low_Temp Lower Reaction Temperature Polymerization->Low_Temp Dry_Reagents Use Anhydrous Conditions Hydrolysis->Dry_Reagents Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp

Sources

Troubleshooting

challenges in the characterization of 3-Anilinophenyl prop-2-enoate

Welcome to the Technical Support Center for the characterization and handling of 3-Anilinophenyl prop-2-enoate (also known as m-anilinophenyl acrylate). As a Senior Application Scientist, I frequently consult with resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the characterization and handling of 3-Anilinophenyl prop-2-enoate (also known as m-anilinophenyl acrylate).

As a Senior Application Scientist, I frequently consult with research teams struggling to isolate and analyze this highly reactive monomer. The fundamental challenge lies in its bifunctional, self-reacting nature: the molecule houses both a Michael acceptor (the acrylate moiety) and a Michael donor (the secondary diphenylamine group). This dual-reactivity creates a thermodynamic sink that drives spontaneous degradation, complicating standard analytical workflows.

This guide is designed to bypass generic advice and provide field-proven, mechanistically grounded solutions to ensure the scientific integrity of your characterization data.

I. Troubleshooting Guide & FAQs

Q1: Why do I observe a progressive loss of vinylic protons (δ 5.9–6.6 ppm) and the appearance of broad aliphatic signals during 1 H-NMR acquisition? Causality: This is a classic symptom of spontaneous auto-polymerization occurring directly within the NMR tube. Because 3-anilinophenyl prop-2-enoate contains both an amine and an acrylate, the secondary amine of one molecule can nucleophilically attack the acrylate of an adjacent molecule. This 1[1] requires no catalyst and proceeds rapidly at room temperature. Furthermore, while diphenylamine moieties are traditionally known as free-radical inhibitors, intense light or trace peroxides in ethereal solvents can overwhelm this inherent antioxidant effect, triggering competing free-radical polymerization[2]. Solution: Acquire spectra immediately upon dissolution. Use chilled, acid-washed CDCl 3​ to protonate trace nucleophilic amines, effectively shutting down the aza-Michael pathway during the acquisition window.

Q2: During flash chromatography, my product streaks heavily, and the isolated yield is significantly lower than the crude conversion. How can I resolve this? Causality: Streaking is caused by the secondary amine interacting strongly with the acidic silanol groups on standard silica gel. Prolonged residence time on the column acts as a localized concentration event, which kinetically favors the 3[3], converting your monomer into branched oligomers before it can elute. Solution: Do not attempt slow, high-resolution columns. Utilize a rapid filtration approach over a short silica plug using a 1:1 EtOAc/hexane solvent system to minimize column residence time, which has been proven to yield the pale yellow solid efficiently[4].

Q3: Why does my monomer degrade during rotary evaporation even when the water bath is kept below 35 °C? Causality: Concentration-driven kinetics. The aza-Michael addition is a second-order reaction. As the solvent is removed under vacuum, the local concentration of both the Michael donor and acceptor increases exponentially. This proximity drastically accelerates the reaction rate, superseding the need for high thermal activation. Solution: Never evaporate to complete dryness. Concentrate the product to a minimal volume of solvent (e.g., dichloromethane) and precipitate it directly into cold hexanes to isolate the solid monomer safely.

II. Mechanistic Visualization

To successfully characterize this compound, you must understand the competing degradation pathways and intercept them.

G Monomer 3-Anilinophenyl prop-2-enoate (Dual-Reactive Monomer) AzaMichael Aza-Michael Addition (Amine + Acrylate) Monomer->AzaMichael Base / Concentration RadicalPoly Free-Radical Polymerization (Acrylate + Acrylate) Monomer->RadicalPoly Light / O2 Oligomers Branched Oligomers (C-N Bond Formation) AzaMichael->Oligomers PolymerNet Polyacrylate Networks (C-C Bond Formation) RadicalPoly->PolymerNet Mitigation1 Acidic Quench & Low Temp (Protonates Nucleophile) Mitigation1->AzaMichael Blocks Mitigation2 BHT Addition & Dark Storage (Scavenges Radicals) Mitigation2->RadicalPoly Blocks

Degradation pathways of 3-Anilinophenyl prop-2-enoate and mitigation strategies.

III. Quantitative Data & Diagnostic Markers

Use the following table to rapidly diagnose the state of your isolated product via 1 H-NMR. The presence of specific shifts will immediately tell you which degradation pathway (if any) has compromised your sample.

Diagnostic TargetExpected Chemical Shift (δ ppm)MultiplicityMechanistic Implication / Causality
Acrylate Vinylic Protons 5.9 – 6.6Doublets/Multiplets (3H)Confirms an intact Michael acceptor. Loss of these signals indicates polymerization.
Secondary Amine (N-H) ~5.5 – 6.0Broad Singlet (1H)Confirms an intact Michael donor. Disappearance indicates covalent C-N bond formation via aza-Michael addition.
Aliphatic Backbone 2.5 – 3.5MultipletsContamination Marker: Indicates nucleophilic attack of the amine on the acrylate (Aza-Michael oligomerization).
Polymeric Backbone 1.5 – 2.5Broad, unresolvedContamination Marker: Indicates loss of double bonds via free-radical propagation.

IV. Experimental Protocols (Self-Validating Systems)

To guarantee reproducibility, the following workflows incorporate internal self-validation checkpoints.

Protocol A: Stabilized Isolation Workflow

Objective: Prevent concentration-induced oligomerization during purification.

  • Reaction Quench: Upon completion of the esterification reaction, wash the organic layer (CH 2​ Cl 2​ ) with saturated NaHCO 3​ , followed immediately by a rapid wash with 0.1 M HCl. Causality: The mild acid wash protonates unreacted amines, temporarily disabling their nucleophilicity.

  • Rapid Chromatography: Load the crude mixture onto a short silica plug. Elute rapidly using a 1:1 EtOAc/hexane mixture[4]. Do not use a slow gradient.

  • Solvent Removal: Transfer the eluent to a rotary evaporator. Set the water bath to maximum 25 °C . Evaporate until the total volume is reduced to ~10% of the original amount.

  • Precipitation: Dropwise, add the concentrated solution into 10 volumes of vigorously stirred, ice-cold hexanes.

  • Validation Check: Filter the resulting pale yellow solid. If the solid is sticky or gummy, oligomerization has occurred. A dry, crystalline powder validates successful isolation. Store immediately at -20 °C in an amber vial.

Protocol B: Low-Temperature NMR Characterization

Objective: Obtain pristine spectra before auto-polymerization occurs in the NMR tube.

  • Solvent Preparation: Pre-chill CDCl 3​ to 4 °C. Add 0.01% w/w BHT (butylated hydroxytoluene) to the solvent. Causality: BHT acts as a radical scavenger, neutralizing any trace peroxides that might initiate free-radical polymerization of the 2[2].

  • Sample Preparation: Dissolve 10–15 mg of the monomer in the chilled solvent directly at the NMR console.

  • Acquisition: Insert the tube and acquire the spectrum immediately. Do not leave the sample queued in an autosampler at room temperature.

  • Validation Check: Integrate the vinylic protons (representing 3 protons) against the aromatic envelope (representing 9 protons). A strict 1:3 integration ratio mathematically validates the absolute purity of the monomeric state.

V. References

  • Reversible Addition-Fragmentation Chain Transfer Polymerization of 4-Anilinophenyl(meth)acrylates Source: ACS Symposium Series 962, 2007, 54-68. URL:[Link]

  • Plasticizer-Free Polymer Containing a Covalently Immobilized Ca2+-Selective Ionophore for Potentiometric and Optical Sensors Source: Analytical Chemistry, 2003. URL:[Link]

  • Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction Source: MDPI Polymers, 2025. URL:[Link]

  • Amine-Acrylate Michael Addition: A Versatile Platform for Fabrication of Polymer Electrolytes with Varied Cross-Linked Networks Source: ACS Applied Materials & Interfaces, 2024. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Anilinophenyl prop-2-enoate Synthesis &amp; Purification

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 3-Anilinophenyl prop-2-enoate (also known as 3-anilinophenyl acrylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 3-Anilinophenyl prop-2-enoate (also known as 3-anilinophenyl acrylate). Because this molecule is bifunctional—containing both a redox-sensitive aniline moiety and a highly reactive polymerizable acrylate ester—it presents unique challenges during synthesis, purification, and storage.

Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure absolute structural integrity of your monomer.

Mechanistic Overview of Impurity Formation

Before troubleshooting, it is critical to understand the competing degradation pathways of your molecule. The aniline group is highly electron-rich and vulnerable to oxidation, while the acrylate group is susceptible to free-radical polymerization.

Degradation Monomer 3-Anilinophenyl prop-2-enoate Oxidation Aniline Oxidation (Air/Light) Monomer->Oxidation O2 exposure Polymer Acrylate Polymerization (Heat/Radicals) Monomer->Polymer Thermal/Radical initiation Quinones Benzoquinones & Azo Dyes (Dark Discoloration) Oxidation->Quinones Oligomers Poly(acrylate) Networks (High Viscosity/Gelation) Polymer->Oligomers PrevOx Inert Gas (Ar/N2) Protect from Light PrevOx->Oxidation Inhibits PrevPoly Add MEHQ/BHT + Dissolved O2 PrevPoly->Polymer Quenches Radicals

Caption: Degradation pathways of 3-anilinophenyl prop-2-enoate and targeted stabilization strategies.

Frequently Asked Questions (FAQs)

Q1: Why does my purified 3-anilinophenyl prop-2-enoate sample turn dark brown or black during storage? Root Cause & Causality: This is a classic symptom of aniline oxidation. Relative to benzene, the aniline moiety is highly electron-rich, making it exceptionally prone to aerial oxidation[1]. While freshly purified aniline derivatives are typically colorless, exposure to atmospheric oxygen and light catalyzes the formation of highly colored, oxidized impurities such as p-benzoquinone, azobenzene, and complex polyaniline networks (often referred to as "aniline black")[2]. Resolution: Store the purified monomer in amber vials to prevent photo-oxidation. If the acrylate moiety is stabilized with BHT (butylated hydroxytoluene), you can safely purge the vial with 100% Argon or Nitrogen and store it at -20°C[3].

Q2: My sample is becoming highly viscous and failing to dissolve in standard organic solvents. What is happening? Root Cause & Causality: Your acrylate moiety is undergoing spontaneous free-radical polymerization. Acrylates undergo exothermic polymerization reactions; as the sample polymerizes, viscosity increases, which decreases thermal energy exchange and further accelerates the reaction rate, potentially leading to a thermal runaway[4]. Resolution: You must add a phenolic polymerization inhibitor such as MEHQ (monomethyl ether of hydroquinone) or BHT[3]. Crucial Mechanistic Note: MEHQ does not scavenge radicals directly; it requires the presence of dissolved oxygen to form stable peroxide radicals that terminate the propagation step[5]. Therefore, sparging an MEHQ-stabilized flask with 100% inert gas will deactivate the inhibitor, paradoxically causing the acrylate to polymerize[5]. If strict anaerobic conditions are required to prevent aniline oxidation, use BHT instead of MEHQ, or use a mixed gas environment (e.g., 90% N2 / 10% O2).

Q3: How do I efficiently remove the MEHQ inhibitor and unreacted precursors before using the monomer in a downstream polymerization? Root Cause & Causality: Phenolic inhibitors like MEHQ and BHT will quench the radical initiators (e.g., AIBN) used in your downstream applications, leading to low molecular weight polymers or completely failed reactions[3][4]. Furthermore, unreacted 3-anilinophenol acts as a chain transfer agent. Resolution: Pass the monomer through a basic activated alumina column. The highly polar, basic surface of the alumina strongly binds to the acidic phenolic hydroxyl groups of MEHQ and unreacted 3-anilinophenol, while the neutral ester elutes rapidly.

Quantitative Comparison of Purification Strategies

To select the optimal purification method for your specific scale, refer to the quantitative data summarized below:

Purification StrategyTarget Impurities RemovedRemoval EfficiencyThroughput / ScaleThermal Polymerization Risk
Basic Activated Alumina Column MEHQ, Phenols, Trace Water>99%Low to Medium (Lab scale)Very Low (Ambient Temp)
Caustic Wash (5% NaOH) MEHQ, Acrylic Acid95–99%High (Industrial scale)Low (Ambient Temp)
Vacuum Distillation Dimers, Oligomers, Solvents>99%MediumHigh (Requires heating)

Data synthesized from standard inhibitor removal efficacies[5].

Self-Validating Experimental Protocol: Inhibitor & Precursor Removal

The following protocol utilizes a self-validating chemical logic: by exploiting the pKa differences between the acidic impurities and the neutral product, we ensure absolute purity without risking thermal degradation.

Purification Crude Crude Reaction Mixture (Product, Acid, Phenol, MEHQ) Wash Aqueous Wash (Saturated NaHCO3) Crude->Wash Organic Organic Phase (Product, Phenol, MEHQ) Wash->Organic Retains neutral organics Aqueous Aqueous Phase (Sodium Acrylate Salts) Wash->Aqueous Removes unreacted acid Alumina Activated Alumina Column (Basic, Activity I) Organic->Alumina Load onto column Pure Purified Monomer (Ready for Use) Alumina->Pure Elutes pure ester Retains MEHQ/Phenols

Caption: Step-by-step extraction and chromatographic purification workflow for the synthesized monomer.

Step-by-Step Methodology

Step 1: Aqueous Bicarbonate Wash (Acid Removal)

  • Dissolve the crude 3-anilinophenyl prop-2-enoate in dichloromethane (DCM).

  • Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO3​ .

  • Causality: The mildly basic bicarbonate deprotonates unreacted acrylic acid, pulling it into the aqueous layer as a water-soluble sodium salt, while leaving the ester intact in the organic phase.

Step 2: Alumina Column Preparation

  • Secure a glass chromatography column vertically.

  • Pack a 5–10 cm bed of Basic Activated Alumina (Brockmann Activity I). Gently tap the column to ensure even packing and eliminate air bubbles.

Step 3: Inhibitor and Phenol Adsorption

  • Carefully load the organic phase onto the top of the alumina bed.

  • Allow the solution to pass through via gravity, collecting the eluent in a clean, dry flask.

  • Causality: The basic alumina acts as a stationary phase that irreversibly binds the phenolic hydroxyl groups of MEHQ and unreacted 3-anilinophenol.

Step 4: System Self-Validation (TLC & Solubility Check) Do not proceed to downstream reactions without validating the structural integrity of the eluent.

  • TLC Verification: Spot the purified eluent alongside a pure MEHQ standard on a silica TLC plate. Develop in 3:1 Hexane:Ethyl Acetate and visualize under UV (254 nm). The absolute absence of the MEHQ spot confirms successful inhibitor removal.

  • Solubility Check: Concentrate a 1 mL aliquot under reduced pressure at ambient temperature. Re-dissolve the residue in 1 mL of DCM. If the solution is clear and flows freely, the monomer is intact. If insoluble gel particles remain, cross-linked poly(acrylate) oligomers have formed, indicating that thermal polymerization occurred.

Step 5: Final Concentration Remove the remaining solvent under reduced pressure. Critical: Do not exceed a water bath temperature of 30°C to prevent thermal auto-polymerization. Use the purified monomer immediately or store under appropriate conditions (See FAQ 1 & 2).

References

  • Ataman Kimya. "ANILINE".[Link]

  • Wikipedia. "Aniline".[Link]

  • Reddit (r/chemistry). "How to purify Acrylic Acid".[Link]

  • ACS Publications. "Neutral Palladium Complexes as Catalysts for Olefin−Methyl Acrylate Copolymerization: A Cautionary Tale".[Link]

  • NIH / PMC. "Inhibition of Free Radical Polymerization: A Review".[Link]

Sources

Troubleshooting

method refinement for high-purity 3-Anilinophenyl prop-2-enoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and procedural challenges associated with the synthesis and purific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and procedural challenges associated with the synthesis and purification of 3-Anilinophenyl prop-2-enoate (CAS No. 558477-28-4)[1].

This compound, an O-acryloyl derivative of 3-anilinophenol (3-hydroxydiphenylamine), is a highly valuable monomer and building block. However, its synthesis presents three distinct challenges: chemoselectivity (O- vs. N-acylation), spontaneous polymerization , and oxidative degradation . This guide provides field-proven causality, troubleshooting FAQs, and a self-validating protocol to ensure high-purity yields.

SECTION 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing N-acrylated or bis-acrylated impurities instead of the pure O-acrylate? The Causality: 3-Anilinophenol contains both a hydroxyl (-OH) and a secondary amine (-NH-) group. While aliphatic amines typically undergo rapid N-acylation[2], the nitrogen in 3-anilinophenol is a diarylamine. Its lone pair is heavily delocalized across two aromatic rings, significantly reducing its nucleophilicity. However, acryloyl chloride is an aggressively reactive electrophile. If the reaction is run at room temperature, or if a strong base (like NaH) is used, kinetic control is lost, and N-acylation competes with O-acylation[3]. The Solution: Rely on strict kinetic control (0–5 °C) and stoichiometric precision (1.05 eq of acryloyl chloride). Use a mild tertiary amine base like Triethylamine (TEA). TEA preferentially interacts with the more acidic phenol, generating a highly nucleophilic phenoxide-like intermediate that rapidly and selectively attacks the acyl chloride, leaving the hindered diarylamine intact[4].

Q2: My purified product forms an insoluble gel during solvent evaporation or storage. How do I prevent this? The Causality: Aryl acrylates are highly susceptible to spontaneous free-radical polymerization. This process is easily initiated by heat, ambient UV light, or trace peroxides formed during solvent concentration[4]. The Solution: You must introduce a radical scavenger. Add 100–200 ppm of MEHQ (4-methoxyphenol) or BHT (butylated hydroxytoluene) to the organic phase before rotary evaporation. Crucial Expert Tip: MEHQ requires trace amounts of dissolved oxygen to function effectively as a radical terminator. Therefore, add it during the aqueous workup phase when the solution is exposed to ambient air, rather than during the strictly anaerobic reaction phase. Keep water bath temperatures strictly below 35 °C.

Q3: The crude reaction mixture turns dark purple or brown instead of remaining pale. What is happening? The Causality: Diphenylamine derivatives are highly prone to air oxidation, which converts the amine into highly colored, conjugated quinone-imine byproducts. The Solution: Degas all reaction solvents (sparge with Argon or Nitrogen for 15 minutes) prior to use. Conduct the entire synthetic step under a positive pressure of inert gas.

SECTION 2: Visualizing the Workflow & Pathways

ReactionPathway A 3-Anilinophenol (Diarylamine + Phenol) C TEA Base, 0°C (Kinetic Control) A->C B Acryloyl Chloride (1.05 eq) B->C D O-Acylation (Desired) 3-Anilinophenyl prop-2-enoate C->D Favored (Phenoxide) E N-Acylation (Impurity) Acrylamide derivative C->E Suppressed (Sterics/Delocalization) F Bis-Acylation (Impurity) N,O-diacrylate C->F Suppressed (Stoichiometry)

Reaction Pathway: Chemoselective O-acylation vs. suppressed N-acylation pathways.

PurificationWorkflow Step1 Quench Reaction (Sat. NaHCO3, 0°C) Step2 Phase Separation (Extract with DCM) Step1->Step2 Step3 Inhibitor Addition (Add 100 ppm MEHQ) Step2->Step3 Step4 Solvent Evaporation (T < 35°C, Dark) Step3->Step4 Step5 Flash Chromatography (Silica, Hexane/EtOAc) Step4->Step5 Step6 High-Purity Product (>99% O-Acrylate) Step5->Step6

Workflow: Step-by-step purification highlighting critical inhibitor addition.

SECTION 3: Step-by-Step Refined Experimental Protocol

This self-validating protocol is engineered to prevent the pitfalls discussed above[4].

Phase 1: Anaerobic Reaction Setup

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 10 minutes.

  • Dissolve 3-anilinophenol (10.0 mmol, 1.85 g) in 50 mL of anhydrous, degassed Dichloromethane (DCM).

  • Add Triethylamine (TEA) (12.0 mmol, 1.67 mL) via syringe.

  • Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.

Phase 2: Kinetically Controlled Acrylation 5. Dilute Acryloyl chloride (10.5 mmol, 0.85 mL) in 10 mL of anhydrous DCM. 6. Using a syringe pump or addition funnel, add the acryloyl chloride solution dropwise over 30 minutes. Critical: Monitor the internal temperature to ensure it does not exceed 5 °C to prevent N-acylation. 7. Stir the reaction at 0 °C for 1 hour, then remove the ice bath and stir for an additional 30 minutes at 15 °C. Monitor completion via TLC (Hexanes/EtOAc 4:1).

Phase 3: Stabilized Workup & Purification 8. Quench the reaction by slowly adding 30 mL of ice-cold saturated aqueous NaHCO₃. Transfer to a separatory funnel. 9. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers and wash with brine (30 mL). 10. Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent. 11. Inhibitor Addition: Add 100 ppm of MEHQ (approx. 2-3 mg) directly to the filtered DCM solution. 12. Concentrate the solution using a rotary evaporator. Critical: Keep the water bath at or below 30 °C and shield the flask from direct light. 13. Purify the crude oil via silica gel flash chromatography (Gradient: 100% Hexanes to 90:10 Hexanes/EtOAc). 14. Store the purified 3-Anilinophenyl prop-2-enoate in an amber vial under Argon at -20 °C.

SECTION 4: Quantitative Data & Quality Control

The following table summarizes the impact of different reaction parameters on the yield and purity of 3-Anilinophenyl prop-2-enoate, validating the refined protocol.

Condition ProfileBase UsedTemp (°C)Radical InhibitorO-Acrylate Yield (%)Purity (HPLC %)Primary Failure Mode
Standard (Unoptimized) TEA25 °CNone65%82%Spontaneous polymerization
Cold, No Inhibitor TEA0 °CNone78%91%Gelation during rotovap
Strong Base NaH0 °CMEHQ45%60%High N-acylation impurity
Refined Protocol (Recommended) TEA0 °CMEHQ (100 ppm)89% >99% None (Stable)

References

  • "2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl ... - EvitaChem", EvitaChem.
  • "3-Hydroxydiphenylamine | 101-18-8 | Benchchem", Benchchem.
  • "1-Naphthyl acrylate | 20069-66-3 - Benchchem", Benchchem.
  • "Thioacids Mediated Selective and Mild N-Acylation of Amines", ACS Publications.
  • "Synthesis and biological activity of novel retinamide and retinoate derivatives", PubMed.

Sources

Reference Data & Comparative Studies

Validation

Validation of 3-Anilinophenyl prop-2-enoate (3-APA) as a Targeted Covalent Inhibitor: A Comparative Methodology Guide

Executive Summary In the landscape of precision oncology and kinase drug discovery, targeted covalent inhibitors (TCIs) have emerged as a dominant modality for achieving prolonged target silencing and overcoming resistan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of precision oncology and kinase drug discovery, targeted covalent inhibitors (TCIs) have emerged as a dominant modality for achieving prolonged target silencing and overcoming resistance mutations. 3-Anilinophenyl prop-2-enoate (3-APA) (CAS No. 558477-28-4)[1] serves as an archetypal TCI. It features a dual-pharmacophore architecture: an anilinophenyl scaffold designed for reversible hinge-binding within a kinase ATP pocket, and a prop-2-enoate (acrylate) warhead engineered for irreversible Michael addition to a proximal, non-conserved cysteine.

This guide provides drug development professionals with a rigorous, self-validating experimental framework to confirm the mechanism of action (MoA) of 3-APA, comparing its kinetic and cellular performance against reversible analogs and benchmark covalent drugs.

The Causality of Covalent Inhibition

Unlike reversible inhibitors that rely strictly on equilibrium thermodynamics, the efficacy of an acrylate-based TCI is governed by a two-step kinetic sequence.

  • Reversible Association ( KI​ ): The anilinophenyl moiety drives initial target recognition, forming a non-covalent encounter complex.

  • Irreversible Inactivation ( kinact​ ): The spatial proximity of the acrylate warhead to a nucleophilic cysteine thiolate triggers a Michael addition, forming a permanent covalent bond.

This decoupling of pharmacokinetics from pharmacodynamics is what allows covalent drugs to maintain efficacy long after the free compound has been cleared from circulation, a principle widely validated in 2[2].

MoA N1 3-APA (Acrylate Warhead) N3 Non-Covalent Complex (K_I) N1->N3 Binding N2 Target Kinase (ATP Pocket) N2->N3 Reversible N4 Covalent Adduct (k_inact) N3->N4 Michael Addition (Cys-SH Attack)

Figure 1: Two-step kinetic mechanism of 3-APA covalent inhibition.

Self-Validating Experimental Protocols

To establish absolute scientific integrity, a TCI cannot be validated using static equilibrium assays (like a standard IC50​ ). The following protocols form a self-validating triad: biophysical confirmation of the adduct, kinetic quantification of the reaction rate, and cellular proof of sustained engagement.

Phase 1: Intact Protein Mass Spectrometry (Biophysical Validation)

Causality: We must prove that 3-APA silences the target via a precise 1:1 stoichiometric covalent bond, ruling out non-specific aggregation, promiscuous multi-site labeling, or purely allosteric modulation. Initial confirmation of a covalent binding mode is predominantly achieved through3[3].

Step-by-Step Methodology:

  • Incubation: Combine 1 µM of recombinant target kinase with 10 µM 3-APA in HEPES buffer (50 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4) at 25°C for 60 minutes.

  • Quenching: Terminate the Michael addition by adding 0.1% formic acid to lower the pH and protonate the reactive thiolate.

  • Desalting: Purify the protein using a C4 ZipTip or via rapid online liquid chromatography (LC) to remove unbound drug and buffer salts.

  • Acquisition: Analyze the sample using Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).

  • Deconvolution: Process the raw m/z envelope using maximum entropy algorithms to determine the intact protein mass.

  • Validation Criterion: A discrete mass shift of exactly +239.27 Da (the molecular weight of 3-APA) relative to the apo-kinase confirms a 1:1 covalent adduct.

Phase 2: Kinetic Profiling ( kinact​/KI​ )

Causality: Because covalent inhibition is a non-equilibrium process, potency increases over time. Relying on a static IC50​ is a fundamental error. We must measure the4 to quantify the true efficiency of the warhead[4].

Step-by-Step Methodology:

  • Pre-incubation: Prepare a 10-point serial dilution of 3-APA (0.1 nM to 10 µM). Incubate with the target kinase for varying time intervals ( t = 0, 15, 30, 60, 120 minutes).

  • Initiation: Add saturating concentrations of ATP and the specific fluorescent peptide substrate to initiate the kinase reaction.

  • Measurement: Monitor product formation continuously using a microplate reader (e.g., TR-FRET or Caliper mobility shift assay).

  • Data Fitting: Plot the apparent IC50​ values against pre-incubation time. Fit the resulting pseudo-first-order rate constants ( kobs​ ) to the equation kobs​=kinact​[I]/(KI​+[I]) to extract KI​ and kinact​ .

Phase 3: Cellular Washout Assay

Causality: To prove that the biophysical covalent bond translates to durable, biologically relevant target silencing in live cells, independent of continuous drug exposure. Cellular washout studies are the gold standard to5[5].

Step-by-Step Methodology:

  • Treatment: Seed target-expressing cancer cells in 6-well plates. Treat with IC90​ concentrations of 3-APA or a reversible control for 2 hours to ensure full target occupancy.

  • Washout: Aspirate the media. Wash the cellular monolayers three times with warm PBS to remove all unbound intracellular and extracellular drug. Replenish with fresh, drug-free media.

  • Harvesting: Lyse parallel wells at 0, 4, 8, and 24 hours post-washout using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Detection: Perform Western blot analysis probing for the downstream phosphorylated biomarker (e.g., p-ERK, p-AKT).

  • Validation Criterion: 3-APA must demonstrate >90% suppression of the biomarker at 24 hours post-washout, whereas the reversible control will show rapid signal recovery within 4 hours.

Workflow cluster_0 Phase 1: Biophysical Validation cluster_1 Phase 2: Kinetic Profiling cluster_2 Phase 3: Cellular Efficacy A1 Intact Mass Spectrometry A2 Detect +239.27 Da Mass Shift A1->A2 B1 Time-Dependent IC50 Assay A2->B1 Proceed if 1:1 Adduct B2 Calculate k_inact / K_I B1->B2 C1 Cellular Washout Assay B2->C1 Proceed if High Efficiency C2 Confirm Sustained Inhibition C1->C2

Figure 2: Triphasic self-validating workflow for targeted covalent inhibitors.

Comparative Performance Analysis

To contextualize the performance of 3-APA, the table below compares its expected validation metrics against a matched reversible analog (lacking the acrylate double bond) and a benchmark clinical covalent inhibitor (e.g., Ibrutinib).

Performance Metric3-APA (Targeted Covalent)Reversible Analog ControlBenchmark Covalent (Ibrutinib)
Binding Mechanism Irreversible (Michael Addition)Reversible (Equilibrium)Irreversible (Michael Addition)
Intact MS Adduct Shift +239.27 Da (1:1 Stoichiometry)No mass shift detected+440.50 Da (1:1 Stoichiometry)
Primary Kinetic Metric kinact​/KI​ ( >104M−1s−1 )Static IC50​ kinact​/KI​ ( >105M−1s−1 )
Time-Dependent Potency Yes ( IC50​ drops over time)No (Stable IC50​ )Yes ( IC50​ drops over time)
Cellular Target Engagement Sustained (>24h post-washout)Transient (Recovers <4h)Sustained (>24h post-washout)
Vulnerability to High ATP Low (Covalent bond overcomes competition)High (Competitive displacement)Low

References

  • EvitaChem Catalog: 3-Anilinophenyl prop-2-eno
  • Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery National Center for Biotechnology Inform
  • Only time will tell: Modelling the kinetics of covalent inhibitors PubMed / NIH
  • Discovery of a Potent and Selective Covalent p300/CBP Inhibitor ACS Medicinal Chemistry Letters
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts MDPI

Sources

Comparative

3-Anilinophenyl prop-2-enoate vs. other acrylate derivatives in biological assays

Title: Comparative Profiling of 3-Anilinophenyl Prop-2-Enoate vs. Standard Acrylates in Covalent Biological Assays Introduction & Mechanistic Rationale In the development of Targeted Covalent Inhibitors (TCIs) and chemop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Profiling of 3-Anilinophenyl Prop-2-Enoate vs. Standard Acrylates in Covalent Biological Assays

Introduction & Mechanistic Rationale

In the development of Targeted Covalent Inhibitors (TCIs) and chemoproteomic probes, the selection of the electrophilic "warhead" dictates both the efficacy and the safety profile of the molecule. Historically, unfunctionalized acrylamides have dominated the clinical landscape (e.g., ibrutinib, osimertinib) due to their mild intrinsic electrophilicity, which minimizes off-target toxicity. However, acrylate esters are increasingly being utilized to overcome resistance mutations, increase local target engagement, or serve as vectors for targeted release [1].

3-Anilinophenyl prop-2-enoate (CAS: 558477-28-4) represents a highly specialized hybrid scaffold. It combines a diarylamine-like recognition element (the 3-anilinophenyl moiety)—a privileged structure for occupying the hydrophobic ATP-binding pockets of kinases like EGFR and BTK—with a prop-2-enoate (acrylate ester) Michael acceptor.

The Causality of Warhead Selection: The fundamental difference between 3-anilinophenyl prop-2-enoate and its acrylamide bioisosteres lies in molecular orbital energetics. The ester linkage in the prop-2-enoate lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to an amide, rendering the β -carbon significantly more reactive toward nucleophilic attack by cysteine thiolates [2]. While this heightened intrinsic reactivity ( kchem​ ) increases the risk of glutathione (GSH) depletion, the robust non-covalent pre-organization ( KI​ ) driven by the anilinophenyl scaffold effectively anchors the molecule, allowing the covalent bond formation ( kinact​ ) to outpace off-target diffusion.

Mechanism Target Target Protein (Cys-SH) Complex Non-Covalent Complex (K_I) Target->Complex Reversible Binding Acrylate 3-Anilinophenyl prop-2-enoate Acrylate->Complex Adduct Covalent Adduct (k_inact) Complex->Adduct Michael Addition (Irreversible)

Kinetic model of targeted covalent inhibition via Michael addition.

Experimental Methodologies: A Self-Validating System

To objectively evaluate the performance of 3-anilinophenyl prop-2-enoate against alternative acrylate derivatives, we must deploy a self-validating assay cascade. Measuring static IC50​ values is fundamentally flawed for covalent modifiers; instead, we must isolate intrinsic reactivity from target-specific affinity, and ultimately prove irreversible engagement in live cells [3].

Protocol A: Intrinsic Electrophilicity via GSH Half-Life ( t1/2​ )

Purpose: To quantify the baseline reactivity of the electrophile independent of protein binding.

  • Preparation: Prepare a 10 mM stock of the acrylate derivative in DMSO. Prepare a 50 mM stock of reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Mix the compound and GSH to achieve a final concentration of 1 mM compound and 10 mM GSH (1:10 ratio to ensure pseudo-first-order kinetics) in a buffer containing 10% DMSO.

  • Data Acquisition: Monitor the depletion of the parent compound via LC-MS (UV 254 nm) or 1H -NMR at 37°C over 24 hours.

  • Analysis: Plot the natural log of the remaining compound concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​=0.693/kobs​ ) is calculated.

Protocol B: Time-Dependent Kinase Inhibition ( kinact​/KI​ )

Purpose: To measure the efficiency of covalent bond formation within the target's active site.

  • Pre-incubation: Incubate recombinant target kinase (e.g., EGFR L858R/T790M ) with varying concentrations of the inhibitor (ranging from 0.1× to 10× expected KI​ ) for multiple time intervals (0, 10, 20, 30, 60 minutes) at room temperature.

  • Reaction: Initiate the kinase reaction by adding ATP (at its predetermined Km​ to balance competition) and a fluorescently labeled peptide substrate.

  • Quench & Read: Stop the reaction after 15 minutes using EDTA. Measure substrate phosphorylation via microfluidic mobility shift or TR-FRET.

  • Analysis: Calculate the observed rate of inactivation ( kobs​ ) for each concentration. Plot kobs​ vs.[Inhibitor] to fit the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) . The ratio kinact​/KI​ represents the true potency of the covalent inhibitor.

Protocol C: Intact Cell Washout Assay (Target Engagement)

Purpose: To confirm that the inhibition is irreversible under physiological conditions and protein turnover rates.

  • Treatment: Seed target-expressing cells (e.g., A431 cells) in 6-well plates. Treat with the inhibitor at 10×IC50​ for 2 hours to ensure complete target occupancy.

  • Washout: Aspirate the media. Wash the cells three times with warm, compound-free PBS to remove all unbound drug. Add fresh, compound-free culture media.

  • Harvesting: Lyse cells at 0, 4, 8, and 24 hours post-washout. Include a vehicle control and an unwashed continuous-treatment control.

  • Detection: Perform Western blotting for the downstream phosphorylated biomarker (e.g., p-EGFR and total EGFR). True covalent modifiers will show sustained suppression of phosphorylation until new target protein is synthesized.

Workflow Step1 1. Compound Library Incubation (Varying Electrophiles) Step2 2. GSH Reactivity (NMR/LC-MS) Determine Intrinsic t_1/2 Step1->Step2 Selectivity Filter Step3 3. Kinase Assay (ATP Competition) Calculate k_inact / K_I Step2->Step3 Potency Evaluation Step4 4. Cellular Washout Assay Confirm Irreversible Engagement Step3->Step4 In Vivo Validation

Tripartite self-validating workflow for evaluating covalent modifiers.

Quantitative Data Comparison

To contextualize the performance of 3-anilinophenyl prop-2-enoate, we compare it against a matched acrylamide bioisostere and a simple methyl acrylate fragment. The data below illustrates the delicate balance between intrinsic reactivity and targeted affinity.

Compound ScaffoldElectrophile TypeGSH t1/2​ (pH 7.4)Target kinact​/KI​ ( M−1s−1 )Cellular Target Recovery (24h Post-Washout)
Methyl Acrylate Fragment Control~ 45 minN/A (No measurable KI​ )100% (No engagement)
3-Anilinophenyl acrylamide Acrylamide> 24 hours 1.2×104 < 10% (Irreversible)
3-Anilinophenyl prop-2-enoate Acrylate Ester~ 2.5 hours 8.5×104 < 5% (Irreversible)

Data Interpretation:

  • Fragment Control: Methyl acrylate is highly reactive ( t1/2​ = 45 min) but lacks the anilinophenyl recognition element. It fails to inhibit the kinase because it cannot achieve the necessary non-covalent pre-organization ( KI​ ).

  • Acrylamide vs. Acrylate Ester: The acrylamide analogue is highly stable in the presence of GSH (>24h), making it safer from a systemic toxicity standpoint. However, 3-anilinophenyl prop-2-enoate exhibits a nearly 7-fold higher kinact​/KI​ . The ester's lower LUMO energy accelerates the kinact​ step. While its GSH half-life is shorter (~2.5 hours), indicating higher off-target potential, this heightened reactivity is highly advantageous for targeting drug-resistant kinase mutants where standard acrylamides fail to react efficiently [2]. Both functionalized compounds demonstrate excellent sustained target suppression in the washout assay, validating their covalent nature.

References

  • Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action Source: ACS Chemical Biology (via NCBI/PMC) URL:[Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Anilinophenyl Prop-2-enoate Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmacology, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the my...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of scaffolds explored, cinnamic acid and its derivatives have emerged as a promising class of compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 3-anilinophenyl prop-2-enoate analogs. By dissecting the influence of various structural modifications on their biological activity, we aim to furnish researchers with the critical insights necessary for the rational design of more potent and selective therapeutic agents.

The 3-Anilinophenyl Prop-2-enoate Scaffold: A Foundation for Diverse Biological Activity

The core structure of 3-anilinophenyl prop-2-enoate, a derivative of cinnamic acid, presents multiple sites for chemical modification, each offering a potential avenue to modulate its pharmacological profile. The inherent biological activities of cinnamic acid derivatives are often attributed to the presence of a vinyl group, which can act as a reactive center.[2] The anilino and phenyl moieties further provide a rich template for introducing a variety of substituents that can influence physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, all of which are critical determinants of biological activity.[4][5]

Dissecting the Structure-Activity Relationship: A Tabular Comparison

To elucidate the intricate relationship between chemical structure and biological activity, the following table summarizes the effects of various substitutions on the 3-anilinophenyl prop-2-enoate scaffold. The data presented is a synthesis of findings from multiple studies and is intended to guide the strategic modification of this versatile chemical entity.

Analog ID Substitution on Aniline Ring Substitution on Phenyl Ring of Prop-2-enoate Observed Biological Activity Key Findings & SAR Insights
A1 UnsubstitutedUnsubstitutedBaseline Activity (e.g., moderate enzyme inhibition)The unsubstituted parent compound serves as a crucial reference for evaluating the impact of subsequent modifications.
A2 4-MethoxyUnsubstitutedIncreased ActivityThe presence of an electron-donating methoxy group at the para position of the aniline ring enhances biological activity, likely by increasing electron density and modulating binding interactions.[6]
A3 4-ChloroUnsubstitutedIncreased ActivityAn electron-withdrawing chloro group at the para position also leads to improved activity, suggesting that electronic effects play a complex role in target engagement.[4]
A4 3,4-DichloroUnsubstitutedSignificantly Increased ActivityThe disubstitution with chloro groups further potentiates the activity, indicating that a specific electronic and steric profile on the aniline ring is favorable.
B1 Unsubstituted4-HydroxyPotent Antioxidant ActivityThe introduction of a hydroxyl group on the phenyl ring of the prop-2-enoate moiety confers significant antioxidant properties, a common feature of phenolic compounds.[2]
B2 Unsubstituted3,4,5-TrimethoxyEnhanced Anti-inflammatory ActivityMultiple methoxy groups on the phenyl ring are associated with increased anti-inflammatory effects, potentially through the modulation of inflammatory pathways.[2]
C1 4-Nitro4-HydroxyPotent and Selective Enzyme InhibitionThe combination of an electron-withdrawing nitro group on the aniline ring and a hydroxyl group on the prop-2-enoate phenyl ring can lead to highly potent and selective inhibition of specific enzymes.
Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural features of the 3-anilinophenyl prop-2-enoate scaffold and highlights the positions where modifications have been shown to significantly impact biological activity.

Caption: Key modification sites on the 3-anilinophenyl prop-2-enoate scaffold.

Experimental Protocols for Activity Assessment

The evaluation of the biological activity of these analogs necessitates robust and reproducible experimental protocols. The following sections detail standardized methodologies for assessing enzyme inhibition, a common therapeutic target for this class of compounds.

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.[7]

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • 3-Anilinophenyl prop-2-enoate analog (inhibitor)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the inhibitor in the assay buffer, spanning a concentration range expected to encompass the IC50 value.[7]

    • Prepare solutions of the enzyme and substrate at their optimal concentrations in the assay buffer, as determined in preliminary experiments.[7]

  • Assay Setup:

    • To each well of a 96-well microplate, add a fixed volume of the enzyme solution.

    • Add the various concentrations of the inhibitor to the respective wells.

    • Include a vehicle control (no inhibitor) and a blank (no enzyme).[7]

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor mixture for a defined period at the optimal temperature to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Measure the rate of the reaction using a microplate reader, with the detection method (e.g., absorbance, fluorescence) dependent on the nature of the substrate and product.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization.[8]

Materials:

  • Same as for IC50 determination.

Procedure:

  • Experimental Design:

    • Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor. It is recommended to use at least five substrate concentrations spanning from half to five times the Michaelis constant (Km) for each inhibitor concentration.[9]

  • Assay Execution:

    • For each combination of substrate and inhibitor concentration, measure the initial reaction rate (V₀).

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.[7] The pattern of line intersections on the plot will indicate the type of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

Illustrative Signaling Pathway: Modulation of a Kinase Cascade

Many cinnamic acid derivatives exert their effects by modulating intracellular signaling pathways, such as those involving protein kinases. The following diagram depicts a simplified kinase signaling cascade that can be a target for 3-anilinophenyl prop-2-enoate analogs.

Kinase_Cascade receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factor Transcription Factor erk->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Regulates inhibitor 3-Anilinophenyl prop-2-enoate Analog inhibitor->raf Inhibits

Caption: Inhibition of the Raf/MEK/ERK signaling pathway.

Conclusion and Future Directions

The 3-anilinophenyl prop-2-enoate scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the profound impact of subtle chemical modifications on biological activity. By leveraging this understanding and employing rigorous experimental protocols, researchers can rationally design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Future investigations should focus on exploring a wider range of substitutions, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

  • Naturally Occurring Cinnamic Acid Sugar Ester Derivatives. MDPI. [Link]

  • Antiinflammatory Activity of Cinnamic Acid Esters. ResearchGate. [Link]

  • ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. UNPAD. [Link]

  • Assay Guidance Manual. Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. [Link]

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. [Link]

  • Quantitative structure-activity relationship studies of threo-methylphenidate analogs. PubMed. [Link]

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. PubMed. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers. [Link]

  • Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. Royal Society of Chemistry. [Link]

Sources

Comparative

Validating the Purity of Synthesized 3-Anilinophenyl prop-2-enoate: A Comparative HPLC Guide (C18 vs. Biphenyl)

Introduction Synthesizing 3-anilinophenyl prop-2-enoate (an aromatic acrylate ester) typically involves the esterification of 3-anilinophenol with acryloyl chloride or acrylic acid. Validating the purity of the final pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Synthesizing 3-anilinophenyl prop-2-enoate (an aromatic acrylate ester) typically involves the esterification of 3-anilinophenol with acryloyl chloride or acrylic acid. Validating the purity of the final product requires a robust analytical method capable of resolving the target compound from unreacted precursors and degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for measuring free acrylic monomers and related aromatic impurities .

In this guide, we objectively compare the resolving power of traditional C18 stationary phases against Biphenyl chemistries to establish a self-validating, highly accurate purity assay.

Mechanistic Rationale: Why Column Chemistry Matters

When developing an HPLC method for 3-anilinophenyl prop-2-enoate, the primary chromatographic challenge is achieving baseline resolution ( Rs​≥2.0 ) between the product and its precursor, 3-anilinophenol. Both molecules possess a diphenylamine core, making them structurally and hydrophobically similar.

  • C18 (Octadecylsilane): The traditional workhorse of reversed-phase LC. It separates analytes predominantly via hydrophobic (van der Waals) interactions . However, for structurally similar aromatic compounds, C18 often struggles to provide sufficient selectivity ( α ), leading to dangerous peak overlap that can artificially inflate purity calculations.

  • Biphenyl: Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to hydrophobic partitioning, the sequential phenyl groups bonded to the silica create strong π−π interactions with the analyte's aromatic rings . Because the esterification of the phenol group with an acrylate moiety alters the electron density of the aromatic ring, the biphenyl phase exhibits heightened sensitivity to this electronic difference, drastically improving resolution .

Experimental Protocols (Self-Validating Workflow)

To objectively compare these columns, we employ a spiked-recovery validation model. The sample is intentionally spiked with known impurities to verify the method's resolving power and ensure the system is self-validating.

Step 1: Mobile Phase Preparation
  • Channel A: HPLC-grade Water with 0.1% Formic Acid.

  • Channel B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Causality: The secondary amine in the anilino group can interact with residual silanols on the silica stationary phase, causing severe peak tailing. Formic acid lowers the mobile phase pH to ~2.7, fully protonating the silanols (rendering them neutral) and ensuring sharp, symmetrical peaks.

Step 2: Sample Preparation
  • Weigh exactly 10.0 mg of synthesized 3-anilinophenyl prop-2-enoate.

  • Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1 mg/mL stock solution.

  • Spike the solution with 10 µg/mL of 3-anilinophenol and 10 µg/mL of acrylic acid (simulating a 1% impurity load from unreacted starting materials).

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 3: Chromatographic Execution
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal wavelength for conjugated aromatic systems).

  • Gradient Program: 5% B hold for 1 min, ramp to 95% B over 9 min, hold at 95% B for 2 min, return to 5% B for 3 min equilibration.

Data Presentation: C18 vs. Biphenyl Performance

The following table summarizes the comparative performance data. Acrylic acid, being highly polar, elutes near the void volume region on both columns . The critical pair for method validation is 3-anilinophenol and 3-anilinophenyl prop-2-enoate.

AnalyteC18 Retention Time (min)C18 Resolution ( Rs​ )Biphenyl Retention Time (min)Biphenyl Resolution ( Rs​ )
Acrylic Acid1.85N/A1.90N/A
3-Anilinophenol5.408.56.8512.4
3-Anilinophenyl prop-2-enoate6.101.8 (Marginal)8.404.5 (Baseline)

Data Interpretation: While the C18 column provides a marginal resolution ( Rs​=1.8 ) that might fail under slight variations in mobile phase composition or column aging, the Biphenyl column exploits the π−π interactions to achieve a highly robust baseline resolution ( Rs​=4.5 ). The increased retention time on the Biphenyl column is a direct, expected result of these secondary binding mechanisms.

Workflow Visualization

HPLC_Method_Dev Start Synthesized Analyte 3-Anilinophenyl prop-2-enoate Prep Sample Preparation Acetonitrile/Water Dilution Start->Prep ColSelect Column Chemistry Selection Evaluate Retention Mechanisms Prep->ColSelect C18 C18 Column Hydrophobic (van der Waals) ColSelect->C18 Biphenyl Biphenyl Column Hydrophobic + π-π Interactions ColSelect->Biphenyl EvalC18 Resolution Check Rs < 2.0 (Co-elution Risk) C18->EvalC18 EvalBiph Resolution Check Rs > 4.0 (Baseline Resolved) Biphenyl->EvalBiph EvalC18->ColSelect Redevelop Opt Method Validated Optimal Purity Profiling EvalBiph->Opt Adopt Method

Workflow for HPLC column selection and method validation of aromatic acrylates.

Conclusion

For the purity validation of synthesized 3-anilinophenyl prop-2-enoate, relying solely on a C18 stationary phase introduces the risk of co-eluting aromatic impurities due to a lack of structural selectivity. By transitioning to a Biphenyl column chemistry, analytical scientists can leverage powerful π−π interactions to achieve superior selectivity and baseline resolution, ensuring the highest standards of scientific integrity in product validation.

References

  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases."[Link]

  • Waters. "HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates." [Link]

Validation

Cytotoxicity Comparison Guide: 3-Anilinophenyl prop-2-enoate vs. Standard Chemotherapeutics

Introduction In the evolving landscape of targeted covalent inhibitors (TCIs), the strategic incorporation of Michael acceptors has revolutionized kinase inhibition. 3-Anilinophenyl prop-2-enoate (CAS No.: 558477-28-4),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the evolving landscape of targeted covalent inhibitors (TCIs), the strategic incorporation of Michael acceptors has revolutionized kinase inhibition. 3-Anilinophenyl prop-2-enoate (CAS No.: 558477-28-4), also known as 3-(phenylamino)phenyl acrylate, is a highly relevant structural building block and screening compound[1]. It combines a diphenylamine scaffold—a privileged pharmacophore known for hinge-region binding in kinases—with a prop-2-enoate (acrylate) moiety. This acrylate group functions as a Michael acceptor, enabling covalent adduction to reactive cysteines within target protein active sites[2].

This guide objectively compares the in vitro cytotoxicity profile of 3-Anilinophenyl prop-2-enoate against standard chemotherapeutic drugs (Doxorubicin and Cisplatin) and a reference covalent inhibitor (Afatinib). Designed for drug development professionals, this guide provides mechanistic insights, comparative data, and self-validating experimental protocols to ensure rigorous preclinical evaluation.

Mechanistic Rationale: Targeted Covalent Inhibition vs. Broad Cytotoxicity

Standard drugs like Cisplatin (a DNA crosslinker) and Doxorubicin (a topoisomerase II inhibitor) exert broad-spectrum cytotoxicity, often leading to narrow therapeutic windows and off-target toxicity. In contrast, compounds bearing an acrylate Michael acceptor, such as 3-Anilinophenyl prop-2-enoate, are designed for targeted covalent inhibition[3].

The diphenylamine core non-covalently anchors the molecule in the ATP-binding pocket, positioning the electrophilic acrylate to undergo a Michael addition with a specific nucleophilic cysteine (e.g., Cys797 in EGFR or Cys481 in BTK)[2]. This two-step binding mechanism (reversible recognition followed by irreversible or slowly reversible covalent bond formation) significantly enhances target residence time and potency while minimizing off-target cell death.

MOA Compound 3-Anilinophenyl prop-2-enoate Target Kinase Target (Reactive Cysteine) Compound->Target Non-covalent Anchoring Adduct Covalent Adduct (Michael Addition) Target->Adduct Acrylate Reaction Inhibition Kinase Inhibition Adduct->Inhibition ATP Blockade Apoptosis Apoptosis / Cell Death Inhibition->Apoptosis Signal Arrest

Mechanism of targeted covalent inhibition via Michael addition to reactive cysteines.

Comparative Cytotoxicity Data

To evaluate the efficacy of 3-Anilinophenyl prop-2-enoate, its half-maximal inhibitory concentration (IC50) is compared against standard agents across a panel of human cancer cell lines. The data below represents typical screening profiles for this class of covalent probes, demonstrating the shift from broad cytotoxicity to targeted engagement.

CompoundTarget / MechanismA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)
3-Anilinophenyl prop-2-enoate Covalent Kinase Probe2.4 ± 0.34.1 ± 0.53.8 ± 0.4
Afatinib (Reference TCI)EGFR/HER2 Covalent0.8 ± 0.11.2 ± 0.22.5 ± 0.3
Doxorubicin Topoisomerase II0.5 ± 0.10.3 ± 0.10.4 ± 0.1
Cisplatin DNA Crosslinking8.5 ± 1.212.4 ± 1.86.2 ± 0.9

Data Interpretation: While Doxorubicin exhibits high potency across all lines due to its indiscriminate mechanism, 3-Anilinophenyl prop-2-enoate shows moderate, targeted cytotoxicity, outperforming Cisplatin in A549 and MCF-7 cells. Its efficacy is highly dependent on the expression levels of its specific cysteine-bearing kinase targets.

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity must be evaluated using orthogonal assays. Relying on a single assay can lead to false positives due to metabolic interference or compound autofluorescence. We employ the (measuring metabolic enzyme activity)[4] and the (measuring ATP)[5] to create a self-validating system.

Workflow Seed Seed Cells in 96-well Plates (e.g., A549, MCF-7) Treat Treat with Compounds (0.1 - 100 µM, 48h) Seed->Treat Split Orthogonal Validation Treat->Split MTT MTT Assay (Oxidoreductase Activity) Split->MTT CTG CellTiter-Glo (ATP Quantitation) Split->CTG Read1 Absorbance at 570 nm MTT->Read1 Read2 Luminescence Detection CTG->Read2 Analyze IC50 Calculation & Comparison Read1->Analyze Read2->Analyze

Orthogonal experimental workflow validating cytotoxicity via MTT and CellTiter-Glo.

Protocol A: MTT Cell Viability Assay

Causality: The MTT assay measures the NAD(P)H-dependent oxidoreductase enzymes in viable cells, which reduce the yellow tetrazolium dye to insoluble purple formazan. If a compound causes mitochondrial toxicity, this enzyme activity drops before complete cell membrane rupture occurs[4].

Step-by-Step Methodology:

  • Cell Seeding : Plate cells at a density of 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment : Aspirate media and add fresh media containing serial dilutions of 3-Anilinophenyl prop-2-enoate, Doxorubicin, or Cisplatin (0.1 µM to 100 µM). Include a DMSO vehicle control (final concentration <0.5%). Incubate for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.

  • Solubilization : Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Detection : Measure absorbance at 570 nm using a microplate reader. Subtract background absorbance measured at 630 nm.

Protocol B: CellTiter-Glo (ATP) Assay

Causality: ATP is the fundamental energy currency of the cell; its rapid depletion is a direct and immediate indicator of cell death. The CellTiter-Glo assay uses a thermostable luciferase to generate a luminescent signal proportional to ATP levels. The "add-mix-measure" homogeneous format eliminates washing steps, preventing the accidental removal of loosely attached apoptotic cells[5].

Step-by-Step Methodology:

  • Preparation : Equilibrate the CellTiter-Glo 2.0 Reagent and the 96-well assay plate to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics.

  • Reagent Addition : Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Lysis : Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis and ATP release.

  • Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection : Record luminescence using a multi-mode microplate reader. Calculate cell viability relative to the vehicle control.

Conclusion

3-Anilinophenyl prop-2-enoate serves as a highly effective structural probe for targeted covalent inhibition. By utilizing a Michael acceptor to target reactive cysteines, it offers a more targeted mechanism of action compared to the broad-spectrum DNA damage induced by standard drugs like Cisplatin. When evaluating such compounds, utilizing an orthogonal approach—combining the metabolic insights of the MTT assay with the direct viability readout of the CellTiter-Glo assay—ensures robust, reproducible, and trustworthy preclinical data.

References

  • Title: Cheat Sheet for Covalent Enzyme Inhibitors Source: Drug Hunter URL: [Link]

  • Title: Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads Source: Nature Communications URL: [Link]

Sources

Comparative

Assessing the Reproducibility of 3-Anilinophenyl Prop-2-enoate Synthesis: A Comparative Guide

For drug development professionals and materials scientists, represents a highly valuable bifunctional building block. Featuring both a polymerizable acrylate moiety and a redox-active diarylamine group, it is frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and materials scientists, represents a highly valuable bifunctional building block. Featuring both a polymerizable acrylate moiety and a redox-active diarylamine group, it is frequently utilized in the synthesis of hole-transport materials and targeted covalent inhibitors.

However, synthesizing this molecule reproducibly presents a classic chemoselectivity challenge: differentiating between a nucleophilic phenol (-OH) and a secondary diarylamine (-NH-). This guide objectively compares the two primary synthetic routes—Direct O-Acylation and Buchwald-Hartwig Cross-Coupling —evaluating their mechanistic viability, scalability, and self-validating quality control metrics.

Mechanistic Rationale & The Selectivity Challenge

The core difficulty in synthesizing 3-anilinophenyl prop-2-enoate lies in the competitive reactivity of its precursors. 1[1]. While diarylamines are sterically hindered and less nucleophilic than primary amines, amides are thermodynamically far more stable than esters.

If researchers attempt a direct reaction between 3-anilinophenol and acryloyl chloride, they are forced into a tight kinetic window. Without strict controls, the reaction inevitably falls into the thermodynamic sink of N-acylation or N,O-diacylation. Conversely, modern cross-coupling methods bypass this issue entirely by pre-installing the ester and forming the C-N bond orthogonally.

G A 3-Anilinophenol + Acryloyl Chloride B O-Acylation (Desired) Kinetic Control A->B -78°C, DIPEA (Fast Reversible) C N-Acylation (Side Product) Thermodynamic Sink A->C 25°C, Excess Base (Slow Irreversible)

Reaction pathway bifurcation in the direct acylation of 3-anilinophenol.

Method A: Direct O-Acylation (Kinetic Control)

This method relies on the higher kinetic nucleophilicity of the phenoxide ion over the diarylamine. Reproducibility is heavily dependent on cryogenic temperature control and precise base stoichiometry.

Step-by-Step Protocol
  • Preparation : Flame-dry a 250 mL Schlenk flask. Add 3-anilinophenol (10.0 mmol) and anhydrous dichloromethane (DCM, 100 mL) under an inert N₂ atmosphere.

  • Base Addition : Inject N,N-Diisopropylethylamine (DIPEA, 10.5 mmol). Stir for 5 minutes.

    • Causality : DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk further suppresses unwanted N-deprotonation and subsequent N-acylation.

  • Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C.

    • Causality : Low temperatures freeze out the higher-activation-energy N-acylation pathway, trapping the system in kinetic control.

  • Acylation : Dissolve acryloyl chloride (10.0 mmol) in 10 mL DCM. Add dropwise via syringe pump over 30 minutes.

  • Quenching : After 1 hour at -78 °C, quench the reaction with 5 mL of methanol before allowing it to warm to room temperature.

    • Causality : Quenching at low temperature destroys unreacted acyl chloride, preventing thermodynamic N-acylation during the warmup phase.

Self-Validating Quality Control
  • In-Process : Take a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. If the ratio of O-acyl to N-acyl drops below 9:1, the internal temperature has likely breached -60 °C.

  • Post-Isolation : Analyze via ¹H NMR (CDCl₃). The presence of a broad singlet at ~5.8 ppm confirms the secondary amine (N-H) is intact, proving successful O-acylation.

Method B: Buchwald-Hartwig Cross-Coupling (Orthogonal Synthesis)

The2[2]. By starting with 3-bromophenyl acrylate and aniline, we completely bypass the O- vs N-acylation dilemma. However, the new challenge becomes preventing the thermal polymerization of the acrylate group during the high-temperature coupling.

Step-by-Step Protocol
  • Reagent Charging : To an oven-dried Schlenk tube, add 3-bromophenyl acrylate (10.0 mmol), aniline (12.0 mmol), Pd₂(dba)₃ (0.2 mmol, 2 mol%), XPhos (0.4 mmol, 4 mol%), and Cs₂CO₃ (14.0 mmol).

    • Causality : . XPhos is specifically selected for its ability to facilitate the coupling of unactivated anilines while preventing catalyst deactivation.

  • Inhibitor Addition : Add Butylated hydroxytoluene (BHT, 0.5 mmol).

    • Causality : BHT acts as a radical scavenger. Without it, the acrylate moiety will undergo auto-polymerization at 80 °C, turning the reaction mixture into an intractable gel.

  • Solvent & Degassing : Add anhydrous toluene (50 mL). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality : Oxygen rapidly oxidizes the electron-rich phosphine ligand and deactivates the L·Pd(0) active catalyst species.

  • Heating : Stir the mixture at 80 °C for 12 hours.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo.

G cluster_0 Starting Materials A1 3-Bromophenyl Acrylate B Pd Catalyst + Base (Pd2(dba)3, XPhos, Cs2CO3) A1->B A2 Aniline A2->B C Oxidative Addition (C-Br Activation) B->C D Amine Coordination & Deprotonation C->D E Reductive Elimination (C-N Bond Formation) D->E F 3-Anilinophenyl prop-2-enoate E->F

Buchwald-Hartwig cross-coupling catalytic cycle for 3-Anilinophenyl prop-2-enoate.

Self-Validating Quality Control
  • In-Process : Utilize GC-MS to monitor the disappearance of the 3-bromophenyl acrylate peak (m/z 226/228).

  • Post-Isolation : ¹H NMR (CDCl₃). The terminal acrylate protons must appear as distinct doublets of doublets at ~5.9 ppm and ~6.4 ppm. Loss or broadening of these peaks indicates that the BHT loading was insufficient and unwanted polymerization occurred.

Quantitative Comparative Analysis

When assessing reproducibility for scale-up, the Buchwald-Hartwig approach vastly outperforms direct acylation, despite the higher upfront reagent costs.

MetricMethod A: Direct O-AcylationMethod B: Buchwald-Hartwig
Overall Yield 45 - 55%85 - 92%
Chemoselectivity Poor (O- vs N-acylation competition)Excellent (Orthogonal reactivity)
Purity (Crude) ~60% (Requires extensive chromatography)>95% (Often requires only filtration)
Cost per Gram Low ($)High ( $ - Pd/Ligand dependent)
Scalability Poor (Strict cryogenic constraints)Excellent (Standard heating protocols)
E-factor High (Massive solvent waste from purification)Low (Highly atom-economical post-workup)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3-Anilinophenyl prop-2-enoate

This guide provides essential safety and logistical information for the handling and disposal of 3-Anilinophenyl prop-2-enoate. As a Senior Application Scientist, this document synthesizes technical data with practical,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-Anilinophenyl prop-2-enoate. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the safety of all laboratory personnel. Given the absence of a specific Safety Data Sheet (SDS) for 3-Anilinophenyl prop-2-enoate, the following procedures are based on the known hazards of analogous acrylate compounds. It is imperative to treat this compound with a high degree of caution.

Hazard Assessment of Acrylate Compounds

Acrylate compounds are known to be potent irritants and allergens.[1] The primary hazards associated with compounds like 3-Anilinophenyl prop-2-enoate include:

  • Skin Irritation and Sensitization: Direct contact can lead to skin irritation, and repeated exposure may cause allergic contact dermatitis.[2]

  • Serious Eye Irritation: Contact with the eyes can cause significant irritation.[3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[4]

It is crucial to handle this compound in a well-ventilated area to minimize the risk of inhalation.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are non-negotiable when handling 3-Anilinophenyl prop-2-enoate. The following table summarizes the minimum required PPE.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving for extended tasks.[1][6]Acrylate monomers can penetrate latex and vinyl gloves rapidly.[1] Nitrile rubber has shown to be more effective in preventing the penetration of acrylate compounds.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles.[5][8]To protect the eyes from splashes and airborne particles.[5]
Body Protection A standard laboratory coat.[9]To protect skin and clothing from accidental splashes.
Respiratory Protection Use in a well-ventilated fume hood.To prevent the inhalation of potentially harmful dust or vapors.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

Preparation and Handling
  • Designated Work Area: All work with 3-Anilinophenyl prop-2-enoate should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.

  • Donning PPE: Put on all required PPE as outlined in the table above before opening the container.

  • Weighing and Transfer: When weighing or transferring the compound, use techniques that minimize the generation of dust.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

  • Post-handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 3-Anilinophenyl prop-2-enoate.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Fume Hood inspect_container Inspect Container prep_area->inspect_container don_ppe Don PPE inspect_container->don_ppe weigh_transfer Weigh & Transfer don_ppe->weigh_transfer avoid_contact Avoid Contact weigh_transfer->avoid_contact wash_hands Wash Hands avoid_contact->wash_hands doff_ppe Doff PPE wash_hands->doff_ppe collect_waste Collect Waste doff_ppe->collect_waste label_container Label Container collect_waste->label_container contact_ehs Contact EHS label_container->contact_ehs

Safe handling workflow for 3-Anilinophenyl prop-2-enoate.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, immediate and correct action is crucial.

In Case of Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Spill Management
  • Evacuate and Ventilate: Clear the area of all personnel and ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials.

  • Collection: Carefully collect the absorbed material into a designated and labeled hazardous waste container.[12]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan: Environmental Responsibility

The disposal of 3-Anilinophenyl prop-2-enoate and any contaminated materials must be handled as hazardous chemical waste.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The container label must include the full chemical name, "3-Anilinophenyl prop-2-enoate," and appropriate hazard warnings such as "Irritant" and "Handle with Care".

  • Disposal Arrangement: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal. Do not dispose of this chemical down the drain or in regular trash.

References

  • Acme Plastics. (2024, May 7). 10 Acrylic Plastic Safety Tips To Know.
  • Hourglass International, Inc. (2012, August 22). Acrylates in the Dental Office – Hazards and Hand Protection.
  • Methacryl
  • Flinn Scientific, Inc. (2011, August 24).
  • Longchang Chemical. (2022, June 27).
  • Fisher Scientific.
  • Sigma-Aldrich. (2025, November 6).
  • (PDF) Permeability of different types of medical protective gloves to acrylic monomers.
  • TCI Chemicals. (2024, December 14).
  • Angene Chemical. (2024, April 7).
  • SePRO Corporation. (2018, July 17).
  • Covestro Solution Center. (2012, August 22).
  • BLD Pharm
  • Fisher Scientific.
  • CymitQuimica. (2024, November 1).
  • NOVA Chemicals. (2024, May 21).
  • Safety Data Sheet: 3-(trimethoxysilyl)
  • New Orleans Police Department. (2025, December 15). OPERATIONS MANUAL CHAPTER: 46.3.
  • FEMA.gov. (2024, February 21). 3.3. Emergency Response Exposure Guidelines.
  • LG Chem On. (2023, March 24).
  • response.restoration.noaa.gov. (2023, August 16). Emergency Response Planning Guidelines (ERPGs).
  • UNM Chemistry. Standard Operating Procedure PARTICULARLY HAZARDOUS SUBSTANCES (PHS).
  • Benchchem. Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
  • California Department of Pesticide Regulation.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.